6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)10-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLCQPTBOJNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652970 | |
| Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-99-4 | |
| Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a critical building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed and validated synthesis protocol, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a comprehensive understanding of this versatile reagent. The Chemical Abstracts Service (CAS) number for this compound is 933721-99-4 [1][2].
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents[3][4]. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity[5]. This compound synergistically combines these features, offering a synthetically versatile intermediate for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. Its structure is particularly valuable for targeting a range of biological pathways implicated in diseases from cancer to infectious agents[4][6].
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The properties of this compound are summarized below. These predicted and experimental values are critical for reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 933721-99-4 | [1][2] |
| Molecular Formula | C6H3F3N2O2 | [7] |
| Molecular Weight | 192.10 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 294.4 ± 40.0 °C (Predicted) | [8] |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 2.38 ± 0.10 (Predicted) | [8] |
| Storage Temperature | Room Temperature | [2][8] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid, a key consideration for reactions involving this functional group[5][9].
Synthesis and Characterization: A Validated Protocol
While multiple synthetic routes may exist, a common approach to pyrimidine-4-carboxylic acids involves the cyclization of appropriately substituted precursors. The synthesis of this compound often starts from precursors containing the trifluoromethyl-pyrimidine core.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized, conceptual workflow for the synthesis, emphasizing the key stages of reaction, workup, and purification. This is a representative pathway, and specific reagents and conditions can be optimized based on laboratory capabilities and starting material availability.
Caption: Conceptual workflow for the synthesis and validation of the target compound.
Experimental Causality:
-
Choice of Precursor: Starting with a di-halogenated pyrimidine like 2,4-dichloro-6-(trifluoromethyl)pyrimidine allows for selective functionalization. One halogen can be displaced to build the main scaffold, while the other can be converted to the carboxylic acid in a subsequent step.
-
Hydrolysis: Acidic or basic hydrolysis is a standard and reliable method for converting a nitrile or ester precursor to the final carboxylic acid. The choice of acidic versus basic conditions depends on the stability of other functional groups in the molecule.
-
Purification: Recrystallization is often the most efficient method for purifying solid carboxylic acids, as it can effectively remove soluble impurities. If co-eluting impurities are present, column chromatography may be necessary. The trustworthiness of the final product hinges on this step.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties[4].
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrimidine scaffold is frequently employed for this purpose. For instance, derivatives of 5-(trifluoromethyl)pyrimidine have been synthesized and evaluated as potent EGFR (Epidermal Growth Factor Receptor) inhibitors for anticancer applications[10]. The carboxylic acid group of the title compound serves as a synthetic handle to be converted into amides or other functional groups, enabling the exploration of structure-activity relationships (SAR).
The diagram below illustrates the logical relationship of how this building block is incorporated into more complex, biologically active molecules.
Caption: Role of the title compound as a key building block in a drug discovery cascade.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives are investigated for a multitude of therapeutic applications, including:
-
Antiviral Agents: As inhibitors of viral replication enzymes[4].
-
Immunology: As modulators of immune responses, for example, as TLR8 antagonists[11][12].
-
Neurological Disorders: Acting on various central nervous system targets[4].
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2)[1][13]. It may also cause respiratory irritation[1][13].
-
Precautionary Measures:
Always consult the most current Safety Data Sheet (SDS) from your supplier before use[1][13][14].
Conclusion
This compound (CAS: 933721-99-4) is a high-value chemical intermediate with significant utility in drug discovery and medicinal chemistry. Its unique combination of a pyrimidine core and a trifluoromethyl group provides a powerful tool for developing next-generation therapeutics with enhanced properties. A solid understanding of its synthesis, properties, and safe handling is essential for any researcher aiming to leverage its full potential in their scientific endeavors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 7. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid [cymitquimica.com]
- 8. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [m.chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. keyorganics.net [keyorganics.net]
Physicochemical properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 933721-99-4). As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery, where the pyrimidine core and the trifluoromethyl group impart unique electronic and metabolic properties to target molecules.[1] This document details the compound's structural characteristics, core physicochemical parameters, and spectroscopic profile. Furthermore, it offers field-proven, step-by-step experimental protocols for the determination of critical properties such as pKa and solubility, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound is a specialized chemical intermediate whose value is rooted in the synergistic combination of its pyrimidine ring and the trifluoromethyl (-CF3) substituent. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles.[1]
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. The -CF3 group is strongly electron-withdrawing, which significantly impacts the electronic properties of the entire molecule.[2] This influences key parameters such as acidity (pKa) and lipophilicity (LogP), which in turn govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The C-F bond's high strength also enhances metabolic stability, a critical factor in developing robust pharmaceutical compounds.[2] This guide provides the foundational data and methodologies required to effectively utilize this potent building block in research and development.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is the basis for all further investigation. The structure, depicted below, features a pyrimidine ring functionalized with a carboxylic acid at the 4-position and a trifluoromethyl group at the 6-position.
References
An In-Depth Technical Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its structural characteristics, synthesis, and spectroscopic profile, providing the necessary insights for its effective utilization in the laboratory.
Introduction: The Significance of the Trifluoromethyl-Pyrimidine Moiety
The pyrimidine scaffold is a cornerstone in therapeutic agent design, forming the core of numerous drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile. The high electronegativity and metabolic stability of the -CF3 group can improve binding affinity, membrane permeability, and resistance to metabolic degradation, making trifluoromethyl-substituted heterocycles highly valuable in drug discovery and crop protection. This compound (CAS No. 933721-99-4) serves as a versatile intermediate, combining the essential pyrimidine core with the advantageous properties of the trifluoromethyl group and a reactive carboxylic acid handle for further chemical modification.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its structure features a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 6-position and a carboxylic acid group at the 4-position.
Below is a table summarizing its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 933721-99-4 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | Inferred |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 294.4 ± 40.0 °C | [1] |
| Predicted Density | 1.575 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 2.38 ± 0.10 | [1] |
Synthesis of this compound
A definitive, step-by-step published synthesis protocol for this compound is not widely available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. The synthesis of related 6-(trifluoromethyl)pyrimidine derivatives frequently commences from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[5] A general method for preparing 2-trifluoromethyl pyrimidine-4-carboxylic acids has also been patented, suggesting a viable synthetic strategy.[6]
A potential synthetic pathway is outlined below. This proposed route is for illustrative purposes and would require laboratory optimization.
Caption: Proposed synthesis of this compound.
Experimental Rationale:
-
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement. The chloro group at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. Reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with a cyanide source, such as sodium cyanide, would likely lead to the selective displacement of the 4-chloro group to introduce a nitrile functionality.
-
Hydrolysis: The resulting 4-cyano-6-(trifluoromethyl)pyrimidine can then be hydrolyzed to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[7]
Spectroscopic and Analytical Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on the known spectroscopic properties of related compounds and functional groups, a predicted profile can be established. Commercial suppliers indicate the availability of such data, confirming its characterization in a laboratory setting.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield, typically in the 10-13 ppm range. The two aromatic protons on the pyrimidine ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will be more complex. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorptions:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.[9]
-
Strong C-F stretching absorptions associated with the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.
-
C-N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) corresponding to the molecular weight of 192.10 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the pyrimidine ring may also be observed.
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.
Medicinal Chemistry
The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The presence of the carboxylic acid group allows for the straightforward formation of amide bonds, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid(933721-99-4) 1H NMR [m.chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Navigating the Synthesis and Supply of a Key Building Block: A Technical Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds have emerged as indispensable tools for innovation. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among these valuable scaffolds, the pyrimidine nucleus holds a prominent position due to its prevalence in biologically active compounds.[1] This guide focuses on a particularly valuable building block: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. Its unique combination of a trifluoromethyl group and a carboxylic acid moiety on a pyrimidine ring makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic or industrial applications.[2] This document, authored from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of its commercial availability, synthesis, and key applications, thereby empowering researchers to leverage this potent synthon in their work.
Commercial Availability: Sourcing High-Purity this compound
The accessibility of starting materials is a critical first step in any research and development pipeline. For this compound (CAS No. 933721-99-4), a number of reputable chemical suppliers offer this compound, ensuring its availability for laboratory-scale synthesis and larger-volume applications.[3][4] When selecting a supplier, it is imperative to consider not only the cost but also the purity, available analytical data, and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Fujifilm Wako Chemicals | 6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid | 933721-99-4 | Not specified | Manufactured by Fluorochem Ltd.[5] |
| Matrix Scientific | 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid (related compound) | 945717-59-9 | Not specified | Offers a wide range of pyrimidine derivatives.[1][6] |
| ChemicalBook | 6-Trifluoromethyl-pyrimidine-4-carboxylic acid | 933721-99-4 | Not specified | Provides access to spectroscopic data such as 1H NMR, IR, and MS.[3][7] |
Note: Purity levels and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Strategies: A Deeper Look into the Chemistry of Trifluoromethylated Pyrimidines
The synthesis of substituted pyrimidines is a well-established field, often relying on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, a plausible and efficient synthetic route would involve the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl synthon with an appropriate C1-N-C-N building block.
Below is a proposed synthetic workflow, grounded in established chemical principles.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate (Trifluoromethylated β-ketoester)
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., dichloromethane), add a base such as sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes.
-
Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation to yield the trifluoromethylated β-ketoester.
Step 2: Synthesis of 6-(Trifluoromethyl)pyrimidin-4(3H)-one (Intermediate pyrimidinone)
-
Dissolve the trifluoromethylated β-ketoester in an alcoholic solvent (e.g., ethanol).
-
Add formamidine acetate and a base such as sodium ethoxide.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid.
-
Collect the precipitated solid by filtration and wash with a cold solvent to obtain the intermediate pyrimidinone.
Step 3: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine (Chlorinated pyrimidine intermediate)
-
Treat the intermediate pyrimidinone with an excess of phosphorus oxychloride (POCl3).
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice.
-
Extract the chlorinated pyrimidine intermediate with an organic solvent.
-
Purify the product by column chromatography.
Step 4: Synthesis of this compound
-
Hydrolyze the ester group of the chlorinated pyrimidine intermediate using either acidic or basic conditions. For example, refluxing in a mixture of aqueous sodium hydroxide and an organic co-solvent.
-
After the hydrolysis is complete, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques. While specific spectra should be obtained for each synthesized batch, typical expected data from sources like ChemicalBook include:[7]
-
¹H NMR: Protons on the pyrimidine ring will exhibit characteristic chemical shifts, and the carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the trifluoromethyl carbon, the carboxylic acid carbon, and the carbons of the pyrimidine ring.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.
Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.
Role in the Development of Kinase Inhibitors
Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core. The pyrimidine scaffold is a common motif in these drugs. The trifluoromethyl group can enhance the binding of a molecule to the ATP-binding pocket of a kinase through favorable interactions, and can also improve the pharmacokinetic properties of the drug candidate. The carboxylic acid group of this compound can be readily converted to an amide, allowing for the introduction of various side chains to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.
Caption: Application in the synthesis of kinase inhibitor candidates.
Use in the Synthesis of Toll-Like Receptor (TLR) Modulators
Recent research has highlighted the role of pyrimidine derivatives as modulators of Toll-like receptors (TLRs), which are involved in the innate immune response. For instance, derivatives of 6-(trifluoromethyl)pyrimidine have been investigated as TLR8 antagonists.[8][9] The synthesis of these compounds often involves nucleophilic aromatic substitution and Suzuki coupling reactions on a pyrimidine core. This compound can serve as a precursor to such molecules, where the carboxylic acid is first converted to a group amenable to these coupling reactions.
Conclusion
This compound is a high-value building block for researchers in medicinal chemistry and materials science. Its commercial availability from several suppliers facilitates its integration into research programs. A robust understanding of its synthesis, based on fundamental principles of heterocyclic chemistry, allows for its preparation and modification in the laboratory. The unique combination of a trifluoromethyl group and a carboxylic acid on a pyrimidine scaffold provides a versatile platform for the development of novel compounds with a wide range of potential applications, from targeted cancer therapies to immunomodulatory agents. As our understanding of the role of fluorinated heterocycles in molecular recognition and pharmacology continues to grow, the importance of synthons like this compound is set to increase even further.
References
- 1. Pyrimidines [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [chemicalbook.com]
- 4. rndmate.com [rndmate.com]
- 5. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid(933721-99-4) 1H NMR [m.chemicalbook.com]
- 8. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Introduction: The Strategic Importance of Solubility Profiling
In modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The compound this compound combines these features, making it a valuable building block in pharmaceutical synthesis.[5] However, for any compound to advance as a drug candidate, its physicochemical properties must be thoroughly characterized. Poor aqueous solubility is a primary cause of compound attrition, as it can severely limit bioavailability and lead to unreliable data in biological assays.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility profile of this compound. We will delve into its core physicochemical parameters, the principles governing its solubility in aqueous and organic media, and the gold-standard experimental protocols for its accurate determination. The narrative emphasizes the causal relationships between molecular structure, experimental design, and data interpretation, providing a self-validating framework for solubility assessment.
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is not an isolated value but is governed by an interplay of its intrinsic physicochemical properties. For an ionizable molecule like this compound, the acid dissociation constant (pKa) and the partition coefficient (LogP) are the most critical predictors of its behavior.
| Property | Value / Observation | Source | Significance for Solubility |
| Molecular Formula | C₆H₃F₃N₂O₂ | N/A | Basic molecular identity. |
| Molecular Weight | 192.10 g/mol | N/A | Influences diffusion and dissolution rates. |
| Appearance | White to off-white solid | [6] | Confirms the physical state at room temperature. |
| pKa (Predicted) | 2.38 ± 0.10 | [6] | Crucial Parameter : Indicates a relatively strong carboxylic acid. The compound will be >99.9% ionized at physiological pH (7.4), dramatically increasing aqueous solubility. |
| Lipophilicity (LogP) | Not experimentally determined. | N/A | The CF3 group generally increases lipophilicity compared to a hydrogen substituent, which can decrease aqueous solubility of the neutral form but may enhance solubility in organic media.[3] |
The most telling feature is the predicted pKa of 2.38.[6] The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to unsubstituted aromatic carboxylic acids (e.g., benzoic acid, pKa ≈ 4.2).[3][7] This low pKa is the dominant factor controlling the compound's aqueous solubility.
Aqueous Solubility Profile: A pH-Dependent Phenomenon
Due to its acidic nature, the aqueous solubility of this compound is intrinsically linked to the pH of the medium. The molecule exists in a pH-dependent equilibrium between its protonated, neutral form (HA), which is less soluble, and its deprotonated, anionic carboxylate form (A⁻), which is significantly more soluble due to its charge.
Caption: pH-Dependent Solubility Equilibrium.
At a pH below the pKa (e.g., pH 1-2), the compound will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium shifts dramatically toward the highly soluble anionic form. At physiological pH (7.4), the Henderson-Hasselbalch equation predicts that the compound will be almost entirely deprotonated, leading to maximal aqueous solubility. This is a critical insight for designing in vitro assays and formulation strategies. While experimental data for the target molecule is not publicly available, the parent compound, pyrimidine-4-carboxylic acid, has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[8][9] Given the enhanced acidity and ionization of the trifluoromethyl derivative, its solubility at this pH is expected to be comparable or greater.
Solubility in Organic Solvents
Solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for biological screening. Data for the parent compound, pyrimidine-4-carboxylic acid, provides a useful baseline.
| Solvent | Solubility of Pyrimidine-4-carboxylic Acid | Source | Rationale and Expected Behavior of CF3-Derivative |
| DMSO | ~20 mg/mL | [8][9] | High Solubility Expected . DMSO is a polar aprotic solvent that can effectively solvate both the polar carboxylic acid group and the pyrimidine ring. The CF3 group should not negatively impact this. |
| DMF | 2-5 mg/mL | [8][9] | Good Solubility Expected . Similar to DMSO, DMF is a polar aprotic solvent capable of strong hydrogen bond acceptance. |
| Ethanol | ~0.25 mg/mL | [8][9] | Moderate Solubility Expected . Ethanol is a polar protic solvent. The increased lipophilicity from the CF3 group may slightly enhance solubility compared to the parent compound. |
| Methanol | N/A | N/A | Moderate to Good Solubility Expected . Studies on other pyrimidine derivatives show that solubility in methanol generally increases with temperature.[10] |
The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for serial dilution in kinetic solubility assays and other biological testing cascades.
Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given medium and is the gold-standard measurement for drug development.[1] The shake-flask method is the most reliable way to determine this value.
Causality Behind the Protocol: This method is designed to achieve a saturated solution at equilibrium. By adding an excess of solid, we ensure that the dissolution and precipitation rates become equal over time.[1] The extended incubation period (24-48 hours) is critical to overcome kinetic barriers, and analysis of the supernatant ensures that only the dissolved compound is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. A visual excess of solid material must remain.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifuge the vials at high speed (e.g., >10,000 g) and then filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Prepare a standard calibration curve by dissolving a known weight of the compound in a suitable organic solvent (like DMSO or acetonitrile) and diluting it in the analysis solvent.
-
Accurately dilute the filtered supernatant into the analysis solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the diluted sample and calibration standards using a validated analytical method, typically HPLC-UV.
-
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response (e.g., peak area) to the calibration curve. This value represents the thermodynamic solubility.
Caption: Thermodynamic Solubility Workflow.
Experimental Protocol 2: Kinetic Solubility Determination
Kinetic solubility is a higher-throughput assessment used in early drug discovery to quickly flag compounds with potential solubility liabilities.[1] It measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.
Causality Behind the Protocol: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. It measures the apparent solubility under non-equilibrium conditions, where the compound may exist in a supersaturated state before precipitating.[1]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Dilution: In a microplate, add the aqueous buffer (e.g., PBS, pH 7.4) first. Then, add a small volume of the DMSO stock solution to achieve the desired final concentration (typically keeping the final DMSO concentration ≤1%).
-
Incubation: Cover the plate and shake for a short period (e.g., 1.5 to 2 hours) at room temperature.
-
Precipitation Detection: Measure the amount of precipitation using an automated instrument. Common methods include:
-
Nephelometry: Directly measures light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: Measures the drop in absorbance in the supernatant after centrifugation/filtration compared to a reference plate.
-
-
Calculation: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Conclusion and Forward Outlook
While specific experimental solubility data for this compound is not widely published, a thorough analysis of its physicochemical properties provides a robust framework for predicting its behavior and designing empirical studies. The low predicted pKa is the paramount feature, ensuring that the compound will be highly ionized and thus highly soluble in aqueous media at neutral and basic pH. Its predicted high solubility in polar aprotic solvents like DMSO facilitates its use in research and discovery workflows.
For any drug development program utilizing this or similar scaffolds, the experimental protocols outlined herein are essential. The thermodynamic shake-flask method provides the definitive data required for lead optimization and pre-formulation, while kinetic solubility assays offer the high-throughput capability needed for early-stage screening. A comprehensive understanding and application of these principles and methods are indispensable for successfully advancing potent chemical matter toward clinical reality.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [m.chemicalbook.com]
- 7. library.gwu.edu [library.gwu.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Pyrimidine Carboxylic Acids
For the discerning researcher, scientist, and drug development professional, the pyrimidine nucleus represents a cornerstone of medicinal chemistry and molecular biology. Its derivatives, particularly the carboxylic acid-functionalized variants, have a rich and storied history, evolving from curiosities of natural product chemistry to indispensable scaffolds in modern therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, and biological significance of pyrimidine carboxylic acids, offering field-proven insights and a rigorous scientific narrative.
Part 1: The Dawn of Discovery - Orotic Acid and the Genesis of a Field
The story of pyrimidine carboxylic acids is inextricably linked to the discovery of orotic acid (uracil-6-carboxylic acid). Initially isolated from cow's milk, it was once miscategorized as vitamin B13.[1][2] It is now understood to be a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a pathway essential for the formation of DNA and RNA.[3] The elucidation of orotic acid's role in this fundamental biological process was a pivotal moment, shifting its perception from a simple dietary component to a crucial metabolite.[2][4]
The early systematic study of pyrimidines began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea and malonic acid.[5] This was followed by Pinner's synthesis of pyrimidine derivatives in 1884 and his subsequent coining of the term "pyrimidin" in 1885.[5] The parent pyrimidine compound was finally prepared in 1900 by Gabriel and Colman.[5] These foundational discoveries laid the groundwork for the future exploration of more complex pyrimidine structures, including the carboxylic acid derivatives that would prove to be of immense biological and therapeutic importance.
Part 2: The Art and Science of Synthesis - From Classical Condensations to Modern Methodologies
The synthesis of the pyrimidine ring is a mature field, yet one that continues to evolve with the advent of new catalytic systems and a deeper understanding of reaction mechanisms. The classical and still widely utilized approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment such as urea, thiourea, or guanidine.[5][6]
One of the most notable classical methods is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[7][8] This reaction, first reported in 1891, offers a straightforward and atom-economical route to a diverse range of pyrimidine derivatives.
Experimental Protocol: A Classic Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aromatic aldehyde, ethyl acetoacetate, and urea.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).
-
Reaction Conditions: Heat the mixture, often under solvent-free conditions or in a solvent such as ethanol, and monitor the reaction progress by thin-layer chromatography.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent to yield the pure dihydropyrimidinone.
The causality behind the choice of an acid catalyst lies in its ability to activate the aldehyde carbonyl group towards nucleophilic attack by the urea, thereby initiating the cyclization cascade. The self-validating nature of this protocol is evident in the crystalline nature of the product, which allows for straightforward purification and characterization.
Contemporary synthetic chemistry has introduced a plethora of new methods for constructing the pyrimidine core, often with improved yields, milder reaction conditions, and greater functional group tolerance.[9][10] These include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields in classical condensation reactions.[8]
-
Catalytic approaches: The use of transition metal catalysts, such as iridium, has enabled novel multicomponent syntheses of pyrimidলাইনেs from simple starting materials like alcohols and amidines.[9]
-
Flow chemistry: This technology allows for the continuous and scalable synthesis of pyrimidine derivatives with precise control over reaction parameters.
The evolution of these synthetic strategies has been instrumental in expanding the chemical space accessible to medicinal chemists, facilitating the development of novel pyrimidine-based drug candidates.[11][12]
Part 3: The Biological Imperative - Pyrimidine Carboxylic Acids in Cellular Metabolism
The biological significance of pyrimidine carboxylic acids is most profoundly illustrated by the central role of orotic acid in the de novo pyrimidine biosynthetic pathway.[13][14] This pathway is a fundamental process for producing the pyrimidine nucleotides essential for life.[3][15]
The synthesis of orotic acid begins with the formation of carbamoyl phosphate, which then reacts with aspartate.[3][13] A series of enzymatic steps leads to the formation of dihydroorotate, which is then oxidized by the mitochondrial enzyme dihydroorotate dehydrogenase to yield orotic acid.[1][13] Orotic acid is subsequently converted to orotidine-5'-monophosphate (OMP), a direct precursor to uridine monophosphate (UMP), which is the parent compound for all other pyrimidine nucleotides.[1][2]
Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of orotic acid.
Defects in this pathway can lead to genetic disorders such as orotic aciduria, characterized by the accumulation of orotic acid.[16] This condition underscores the critical importance of tightly regulated pyrimidine metabolism for human health.
Part 4: Therapeutic Frontiers - The Legacy and Future of Pyrimidine Carboxylic Acids in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs with diverse therapeutic applications.[11][12] The carboxylic acid functionality can serve as a crucial pharmacophore, a bioisostere for other functional groups, or a handle for further chemical modification.
The development of pyrimidine-based drugs was significantly influenced by the concept of antimetabolites. The observation that some tumors incorporate uracil more readily than normal tissues spurred the development of pyrimidine analogs designed to interfere with nucleic acid synthesis.[17] This led to the synthesis of iconic anticancer agents like 5-fluorouracil (5-FU) .[17][18] While not a carboxylic acid itself, the development of 5-FU and other pyrimidine analogs paved the way for a deeper understanding of how to therapeutically target pyrimidine metabolism.
Today, pyrimidine carboxylic acids and their derivatives are integral to drug discovery efforts across numerous disease areas, including:
-
Oncology: As anticancer agents that inhibit key enzymes in nucleotide metabolism or signaling pathways.[11][19]
-
Infectious Diseases: As antiviral, antibacterial, and antifungal agents.[11][20]
-
Central Nervous System (CNS) Disorders: As agents targeting various receptors and enzymes in the brain.[21][22]
-
Inflammation and Immunology: As modulators of immune responses.[19]
The versatility of the pyrimidine carboxylic acid scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.
Caption: A generalized workflow for the discovery of pyrimidine-based drugs.
Conclusion
From their initial discovery as natural products to their current status as indispensable building blocks in drug discovery, pyrimidine carboxylic acids have had a profound impact on science and medicine. The continuous innovation in synthetic methodologies, coupled with a growing understanding of their biological roles, ensures that these remarkable heterocycles will remain at the forefront of scientific exploration for years to come. This guide has provided a comprehensive overview of their journey, equipping researchers with the foundational knowledge and technical insights necessary to contribute to the next chapter in the story of pyrimidine carboxylic acids.
References
- 1. Orotic acid - Wikipedia [en.wikipedia.org]
- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 14. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 15. Pyrimidine biosynthesis: Significance and symbolism [wisdomlib.org]
- 16. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Orotic Acid [micro.magnet.fsu.edu]
- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. eurekaselect.com [eurekaselect.com]
The Trifluoromethyl Group: A Cornerstone in the Design of Advanced Pyrimidine Compounds
An In-Depth Technical Guide:
As a Senior Application Scientist, my experience in the field has consistently highlighted a crucial molecular manipulation for enhancing the therapeutic potential of heterocyclic compounds: the strategic incorporation of the trifluoromethyl (CF3) group. This guide provides an in-depth exploration of the multifaceted role this seemingly simple substituent plays when appended to the pyrimidine scaffold, a core motif in numerous pharmaceuticals and agrochemicals. We will move beyond simple definitions to explore the causal mechanisms behind its effects, supported by field-proven insights and methodologies.
The Trifluoromethyl Group: More Than a Bulky Methyl
In drug design, the trifluoromethyl group is a powerful bioisostere, often used to replace methyl or chloro groups.[1] However, its influence extends far beyond simple steric mimicry. Its unique properties stem from the three highly electronegative fluorine atoms, which create a cascade of electronic and physical effects.
-
Profound Electronegativity: The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] This attribute fundamentally alters the electronic distribution within the pyrimidine ring, impacting reactivity, pKa, and intermolecular interactions.
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property critical for modulating a molecule's ability to cross biological membranes.[3] Its introduction can significantly improve a compound's solubility in fats and non-polar environments, which is a key factor in drug absorption and bioavailability.[1][3][4] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[1][3] This inherent strength renders the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This is a primary reason for its inclusion in drug candidates—to block metabolic hotspots, increase biological half-life, and ultimately lower the required therapeutic dose.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block in modern medicinal chemistry and drug discovery. The trifluoromethyl group is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These notes detail a robust and efficient synthetic pathway, grounded in established chemical principles, and provide step-by-step protocols for researchers and scientists in the pharmaceutical and chemical industries. The primary route described involves the cyclocondensation of a readily available fluorinated precursor followed by ester hydrolysis.
Introduction and Significance
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly influence the physicochemical and pharmacological properties of the parent molecule. The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities, modulate ring electronics, and block sites of metabolism. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, such as kinase inhibitors, antivirals, and agrochemicals.[1]
The strategic placement of the trifluoromethyl group at the 6-position and the carboxylic acid at the 4-position provides two orthogonal points for further chemical elaboration, making it a highly valuable synthon for library synthesis and lead optimization in drug development programs.
Overview of Synthetic Strategies
Several synthetic routes can be envisaged for the preparation of this compound. The most direct and widely applicable method, which will be the focus of this guide, is a convergent synthesis involving the construction of the pyrimidine ring from acyclic precursors.
Primary Synthetic Route (Route 1): Cyclocondensation and Hydrolysis
This strategy relies on the classic Principle of Pyrimidine Synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2][3] In this case, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and formamidine.
The overall transformation is a two-step process:
-
Step 1: Cyclocondensation to form ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.
-
Step 2: Saponification (ester hydrolysis) to yield the final carboxylic acid product.
Caption: Primary synthetic workflow for the target compound.
Alternative Synthetic Routes
While less direct, other strategies could be employed:
-
Route 2: Oxidation of a Methyl Precursor: This would involve the synthesis of 4-methyl-6-(trifluoromethyl)pyrimidine followed by oxidation of the methyl group to a carboxylic acid. This approach can be effective but may require harsh oxidizing agents that could affect the trifluoromethyl group or the pyrimidine ring.
-
Route 3: Hydrolysis of a Nitrile Precursor: Synthesis of 4-cyano-6-(trifluoromethyl)pyrimidine and subsequent hydrolysis of the nitrile to the carboxylic acid is another possibility.[4][5] The challenge often lies in the initial regioselective synthesis of the required cyano-pyrimidine.
This guide will focus on the detailed protocol for the more robust and reliable Route 1 .
Detailed Protocols: Primary Synthetic Route
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 6-(Trifluoromethyl)pyrimidine-4-carboxylate
Reaction Principle: This reaction is a classic cyclocondensation. Ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, reacts with formamidine.[6][7] The more nucleophilic nitrogen of the amidine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate of the β-ketoester.
Caption: Simplified mechanism of the cyclocondensation reaction.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (molar eq.) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 1.0 |
| Formamidine acetate | 3473-63-0 | 104.11 | 1.2 |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 | 2.5 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | - |
| Diethyl Ether | 60-29-7 | 74.12 | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Brine | N/A | N/A | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of ketoester).
-
Add the solution of sodium ethoxide (2.5 eq.) to the ethanol at room temperature with stirring.
-
Add formamidine acetate (1.2 eq.) to the stirred solution.
-
Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise to the reaction mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the mixture is approximately pH 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as a solid or oil.
Step 2: Hydrolysis of Ethyl 6-(Trifluoromethyl)pyrimidine-4-carboxylate
Reaction Principle: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). Sodium hydroxide is used to cleave the ester bond, forming the sodium carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.[4]
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (molar eq.) |
| Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | N/A | 220.15 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 - 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Water (H₂O) | 7732-18-5 | 18.02 | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
Protocol:
-
Dissolve the ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq.), either as a solid or a concentrated aqueous solution, to the stirred ester solution at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 2M HCl. A precipitate should form.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to a constant weight to yield this compound.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Analysis | Expected Results for this compound |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~14.0 (br s, 1H, COOH), 9.4-9.5 (s, 1H, H-2), 8.2-8.3 (s, 1H, H-5) |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -68 to -70 (s, 3F, CF₃) |
| ¹³C NMR (DMSO-d₆) | Resonances for carbonyl, pyrimidine carbons, and CF₃ (quartet) |
| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₆H₂F₃N₂O₂⁻: 191.01 |
| Purity (HPLC) | >95% |
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the sodium ethoxide base. Incomplete reaction may require longer reflux times or the use of a stronger base.
-
Incomplete Hydrolysis in Step 2: If the hydrolysis is sluggish, increase the reaction temperature, add more NaOH, or extend the reaction time. The use of a co-solvent like methanol can sometimes improve solubility and reaction rate.
-
Product Oiling Out during Acidification: If the product does not precipitate as a solid, extract the acidified aqueous layer with ethyl acetate or another suitable organic solvent. Dry the organic extracts and concentrate to obtain the product.
Safety:
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoromethylated Compounds: Handle with care, as the metabolic breakdown of some fluorinated compounds can be hazardous.
-
Acid/Base Handling: Standard precautions for handling strong acids and bases should be observed. The quenching and acidification steps are exothermic and should be performed with cooling.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Detailed Protocol for the Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the preparation of a versatile trifluoromethylated intermediate, followed by a cyclocondensation to form the pyrimidine core, and culminating in the hydrolysis to the target carboxylic acid. This guide is designed to be self-validating, with in-depth explanations of the chemical principles underpinning each step, ensuring both reproducibility and a thorough understanding of the reaction dynamics.
Introduction: The Significance of the 6-(Trifluoromethyl)pyrimidine Scaffold
The pyrimidine nucleus is a foundational heterocyclic motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring significantly modulates the physicochemical properties of the parent molecule. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, receptor binding affinity, and cell membrane permeability. Consequently, 6-(trifluoromethyl)pyrimidine derivatives are highly sought-after intermediates in the development of novel therapeutics, particularly in oncology, virology, and immunology. This protocol details a reliable and scalable synthesis of this compound, providing a crucial starting material for further elaboration in drug development programs.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available ethyl 4,4,4-trifluoroacetoacetate. The initial step involves the formation of an activated enol ether, which then undergoes a cyclocondensation reaction with formamidine to construct the pyrimidine ring. The final step is a straightforward hydrolysis of the resulting ethyl ester to yield the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
This initial step transforms the β-keto ester into a more reactive enol ether, priming it for the subsequent cyclocondensation. The use of triethyl orthoformate in the presence of acetic anhydride is a classic and highly effective method for this transformation. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Standard chemical supplier | - |
| Triethyl orthoformate | ≥98% | Standard chemical supplier | - |
| Acetic anhydride | ≥99% | Standard chemical supplier | - |
| Round-bottom flask | - | Laboratory supplier | - |
| Reflux condenser | - | Laboratory supplier | - |
| Heating mantle | - | Laboratory supplier | - |
| Rotary evaporator | - | Laboratory supplier | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (20.4 g, 0.2 mol).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (excess reagents and acetic acid) by rotary evaporation under reduced pressure.
-
Purification: The crude product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Part 2: Synthesis of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate
This is the core step where the pyrimidine ring is constructed. The reaction is a classic example of a cyclocondensation, where the N-C-N unit of formamidine reacts with the C-C-C unit of the activated β-keto ester derivative.[1][2] The use of a base like sodium ethoxide is crucial to deprotonate the formamidine salt, generating the free amidine which is the active nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | As prepared in Part 1 | - | - |
| Formamidine acetate | ≥98% | Standard chemical supplier | - |
| Sodium ethoxide | 21% solution in ethanol | Standard chemical supplier | Handle under inert atmosphere |
| Anhydrous Ethanol | ≥99.5% | Standard chemical supplier | - |
| Round-bottom flask | - | Laboratory supplier | - |
| Magnetic stirrer | - | Laboratory supplier | - |
| Ice bath | - | Laboratory supplier | - |
Experimental Protocol
-
Preparation of Formamidine: In a 500 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol or by using a commercial solution. To this, add formamidine acetate (10.4 g, 0.1 mol) and stir for 30 minutes at room temperature to liberate the free base.
-
Reaction: Cool the formamidine solution in an ice bath. Slowly add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (24.0 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise to the stirred formamidine solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with glacial acetic acid. Remove the ethanol by rotary evaporation.
-
Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.[3] The reaction is typically carried out in an aqueous acidic solution at elevated temperatures to ensure complete conversion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | As prepared in Part 2 | - | - |
| Hydrochloric acid | 20% aqueous solution | Standard chemical supplier | Corrosive |
| Round-bottom flask | - | Laboratory supplier | - |
| Reflux condenser | - | Laboratory supplier | - |
| Heating mantle | - | Laboratory supplier | - |
| Buchner funnel and flask | - | Laboratory supplier | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (11.0 g, 0.05 mol) in 20% aqueous hydrochloric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. The solid ester will gradually dissolve as it hydrolyzes. Monitor the reaction by TLC until the starting material is no longer visible.
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any residual acid.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Part 1: Incomplete reaction | Insufficient heating time or temperature. | Ensure the reaction is maintained at a vigorous reflux and extend the reaction time. Monitor by TLC or GC-MS. |
| Part 2: Low yield of pyrimidine | Incomplete liberation of formamidine free base. | Ensure the sodium ethoxide is fresh and the reaction is carried out under anhydrous conditions. |
| Side reactions of the enol ether. | Add the enol ether solution slowly to the formamidine solution at a low temperature to control the reaction rate. | |
| Part 3: Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Extend the reflux time and ensure the hydrochloric acid concentration is adequate. |
| Product is soluble in the acidic solution. | If the product does not precipitate upon cooling, carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the carboxylic acid to induce precipitation. |
References
Application Notes & Protocols: 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid as a Premier Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Heterocycles
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties and heterocyclic scaffolds is a cornerstone of rational drug design. Heterocycles, such as pyrimidine, are ubiquitous in nature and medicine, forming the core of essential biomolecules like nucleobases and a multitude of approved drugs.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures for interacting with biological targets.[2] Concurrently, the trifluoromethyl (-CF3) group has emerged as a uniquely powerful substituent. Its introduction into a drug candidate can profoundly enhance critical pharmacological properties, including metabolic stability, membrane permeability, and binding affinity, due to its high electronegativity and lipophilicity.[3][4]
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 933721-99-4) represents a highly valuable building block that synergistically combines the benefits of both these structural motifs. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their synthetic programs.
Physicochemical Profile and Medicinal Chemistry Rationale
The utility of this compound stems from the predictable and advantageous properties conferred by its constituent parts.
-
The Pyrimidine Core: As an electron-deficient aromatic system, the pyrimidine ring serves as an excellent scaffold that can be readily functionalized. The two nitrogen atoms act as hydrogen bond acceptors, providing crucial interaction points with biological targets like kinases and enzymes.[1][5]
-
The Trifluoromethyl (-CF3) Group: This group is a bioisostere of the methyl group but with drastically different electronic properties. Its powerful electron-withdrawing nature modulates the pKa of the entire molecule. Furthermore, the exceptional strength of the C-F bond renders the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6] This enhanced metabolic stability can significantly increase a drug's in vivo half-life and bioavailability.[7]
-
The Carboxylic Acid Handle: This functional group is the primary site for synthetic elaboration. Its predicted pKa of approximately 2.38 makes it a relatively strong acid, influencing its reactivity in coupling reactions.[8] It provides a direct and versatile connection point for building molecular complexity through the formation of amides, esters, or through more advanced cross-coupling reactions. However, as the carboxylic acid moiety itself can sometimes lead to poor pharmacokinetic properties, its bioisosteric replacement or derivatization is a key strategic consideration.[9][10]
The convergence of these features makes this building block a powerful tool for improving a drug candidate's overall profile, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [chemicalbook.com]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyrimidine Scaffold
The 6-(trifluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine ring profoundly influences the molecule's physicochemical and biological properties.[1][2] The high electronegativity and metabolic stability of the CF₃ group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways, ultimately leading to more potent and effective drug candidates.[1][2] Consequently, 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid serves as a critical building block for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors, antagonists for toll-like receptors, and other therapeutic agents.
This guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies covered include amide bond formation, esterification, and advanced carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. Each protocol is presented with an explanation of the underlying chemical principles to empower users to not only execute the reactions but also to troubleshoot and adapt them for their specific synthetic targets.
Amide Bond Formation: Crafting Bioactive Carboxamides
The conversion of the carboxylic acid moiety to an amide is one of the most common and impactful derivatizations, as the resulting carboxamide functionality is a cornerstone of many pharmaceutical compounds.[1][2][3] Modern peptide coupling reagents offer mild and efficient conditions to achieve this transformation with a broad range of amines.
Mechanism and Rationale for Reagent Selection
Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely employed for this purpose.
-
HATU/DIPEA System: HATU is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive O-acylisouronium intermediate. This is rapidly converted to an active ester which then readily reacts with the amine nucleophile to form the amide bond. This method is particularly effective for coupling sterically hindered substrates and minimizing racemization.
-
EDCI/DMAP System: EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can then be intercepted by an amine to form the amide. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive acylpyridinium species.[1][2]
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M).
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDCI/DMAP Amide Coupling
This method is a cost-effective alternative, particularly for non-hindered primary and secondary amines.[1][2]
-
Preparation: To a solution of this compound (1.0 eq), the desired amine (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M), add EDCI (1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDCI/DMAP) |
| Coupling Reagent | HATU | EDCI |
| Base/Additive | DIPEA | DMAP (catalytic) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-16 hours | 8-24 hours |
| Substrate Scope | Broad, good for hindered amines | Good for primary/secondary amines |
| Byproduct Removal | Water-soluble | Water-soluble urea byproduct |
Table 1: Comparison of Amide Coupling Protocols.
Esterification: Accessing Ester Derivatives
Ester derivatives of this compound are valuable intermediates and can also possess biological activity. Two classical methods, Steglich and Fischer esterification, are presented.
Mechanistic Considerations
-
Steglich Esterification: This method utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or the more soluble Diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of DMAP is crucial for efficient ester formation, proceeding through a highly reactive N-acylpyridinium intermediate. This method is performed under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.
-
Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] To drive the reaction towards the ester product, the alcohol is typically used in large excess (often as the solvent), and a strong acid catalyst like sulfuric acid (H₂SO₄) is employed.[4][5] Water generated during the reaction can be removed to further shift the equilibrium.[4][5]
Caption: Key esterification strategies.
Detailed Experimental Protocols
Protocol 3: Steglich Esterification
Ideal for sensitive substrates and sterically demanding alcohols.
-
Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a minimal amount of DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Fischer Esterification
A straightforward method for simple, unhindered alcohols like methanol or ethanol.
-
Preparation: Suspend or dissolve this compound (1.0 eq) in the desired alcohol (used as solvent, >20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate until effervescence ceases. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the ester, which may be pure enough for further use or can be purified by chromatography or distillation.
C-C and C-N Bond Formation via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for installing aryl, heteroaryl, alkynyl, or amino groups onto the pyrimidine core.[7] These reactions typically require conversion of the carboxylic acid to a suitable electrophile, such as a halide (e.g., chloride or bromide).
Conversion of Carboxylic Acid to Halide (Prerequisite Step)
A common route involves the conversion of the carboxylic acid to an acyl chloride, followed by a decarbonylative halogenation, or via a Hunsdiecker-type reaction. For the purpose of this guide, we will assume the availability of the corresponding 4-chloro-6-(trifluoromethyl)pyrimidine, which can be synthesized from related pyrimidine precursors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron reagent with an organic halide.[7][8][9][10]
Protocol 5: Suzuki-Miyaura Coupling
-
Preparation: In a Schlenk flask, combine 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halo-pyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12][13][14][15]
Protocol 6: Sonogashira Coupling
-
Preparation: To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent like tetrahydrofuran (THF) or DMF, add a base, typically triethylamine (Et₃N, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and the copper(I) co-catalyst (e.g., CuI, 0.06 eq).
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the coupling of an amine with the halo-pyrimidine to form aminopyrimidine derivatives, which are prevalent in biologically active molecules.[16][17][18][19]
Protocol 7: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq).[16]
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Reaction | Bond Formed | Key Reagents | Catalyst System |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid, Base (K₂CO₃) | Pd(PPh₃)₄ |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Base (Et₃N) | PdCl₂(PPh₃)₂ / CuI |
| Buchwald-Hartwig | C(sp²)-N | Amine, Base (NaOtBu) | Pd₂(dba)₃ / Ligand |
Table 2: Overview of Cross-Coupling Reactions for Halo-pyrimidines.
Conclusion and Future Perspectives
This compound is a versatile and valuable starting material for the synthesis of complex molecules in drug discovery and materials science. The protocols outlined in this guide for amide formation, esterification, and palladium-catalyzed cross-coupling reactions provide robust and reproducible methods for its derivatization. By understanding the principles behind these transformations, researchers can effectively leverage this powerful building block to construct novel chemical entities with tailored properties. Future work will continue to expand the synthetic toolbox, exploring novel catalytic systems and derivatization strategies to further enhance the utility of this important heterocyclic scaffold.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The introduction of a trifluoromethyl (CF3) group into this privileged heterocycle can profoundly enhance a molecule's pharmacological profile. The CF3 group's high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, 6-(trifluoromethyl)pyrimidine derivatives are highly sought-after building blocks in drug discovery programs, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.[2][4][5][6]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of these valuable compounds.[7][8] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron species, demonstrating remarkable functional group tolerance and reliability.[7][8][9] These application notes provide a detailed guide to understanding and implementing Suzuki coupling reactions for the synthesis of derivatives of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key intermediate for further molecular elaboration.
The Mechanism of Suzuki-Miyaura Coupling: A Step-by-Step Look
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative to form a Pd(II) complex. The electron-deficient nature of the pyrimidine ring generally makes this step favorable.[10][12]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][9][13][14][15]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[16] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method.[17]
-
Reagent Purity: The purity of all reagents, especially the boronic acid and the palladium catalyst, is critical for reproducible results.
Representative Protocol: Suzuki Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (0.5–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reaction vial or Schlenk tube
-
Magnetic stir bar
Caption: General experimental workflow for Suzuki coupling reactions.
Procedure:
-
To a microwave reaction vial or Schlenk tube containing a magnetic stir bar, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Seal the vessel with a septum or cap and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1 M) via syringe.
-
Place the reaction vessel in a preheated oil bath or a microwave reactor and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the Suzuki coupling product. The following table provides a summary of common conditions and their rationale for reactions involving electron-deficient heteroaryl halides like trifluoromethylated pyrimidines.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a versatile catalyst, but more advanced catalysts with bulky, electron-rich ligands are often superior for challenging substrates.[18][19][20][21] Palladacycle precatalysts can be highly active at low loadings.[22][23] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which is particularly beneficial for less reactive aryl chlorides.[16][24] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base is crucial for activating the boronic acid.[7][9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for difficult couplings.[16] The choice of base should also consider the stability of other functional groups in the molecule. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF | A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the reaction.[1][7][25] The choice of solvent can influence reaction rates and selectivity. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, presence of oxygen, insufficient base, low reaction temperature. | Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere.[16] Screen different bases and increase the reaction temperature. Consider a more active catalyst/ligand system.[16][24] |
| Dehalogenation | Formation of a palladium-hydride species. | This is more common with aryl iodides and bromides.[17] Use a milder base, aprotic solvents, and ensure the reaction is free of water if using anhydrous conditions.[17] Specialized ligands can also suppress this side reaction.[3][26][27] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[16] |
| Poor Reactivity of Substrate | Steric hindrance, unfavorable electronics. | Employ a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands).[16] Higher temperatures and stronger bases may also be necessary.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of this compound derivatives, providing a reliable and versatile route to novel compounds with significant potential in drug discovery. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing rigorous experimental technique, researchers can efficiently generate libraries of these valuable molecules for biological evaluation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethyl Pyrimidines
Introduction: The Strategic Role of Trifluoromethyl Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The introduction of a trifluoromethyl (CF₃) group onto the pyrimidine ring dramatically alters its physicochemical properties, offering a powerful tool for molecular design. The strong electron-withdrawing nature of the CF₃ group enhances metabolic stability, modulates bioavailability, and can significantly increase the binding affinity of a molecule to its biological target.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on trifluoromethyl-substituted pyrimidines. We will delve into the mechanistic principles, provide detailed, field-proven protocols for various nucleophiles, and offer a troubleshooting guide to navigate common experimental challenges.
Mechanistic Insights: The "Why" Behind the Reaction
The facility of SNAr reactions on trifluoromethyl pyrimidines is rooted in the fundamental principles of physical organic chemistry. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing trifluoromethyl group further depletes the electron density of the aromatic system, making it highly susceptible to attack by nucleophiles.
The Activating Power of the Trifluoromethyl Group
The trifluoromethyl group activates the pyrimidine ring for SNAr through a potent inductive effect (-I effect). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, creating a strong dipole that withdraws electron density from the pyrimidine ring. This inductive withdrawal significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[4] A more stable intermediate translates to a lower activation energy for the reaction, thus accelerating the rate of substitution.
Regioselectivity: A Predictable Outcome
In polysubstituted pyrimidines, the site of nucleophilic attack is not random. The positions on the pyrimidine ring exhibit differential reactivity, which is influenced by the location of the activating and leaving groups. Generally, the order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5. The C4 and C6 positions are most activated due to their para and ortho relationship to the ring nitrogens, respectively, which allows for effective delocalization of the negative charge in the Meisenheimer complex. The C2 position is also activated, while the C5 position is the least reactive.
The presence of a trifluoromethyl group can further influence this regioselectivity. For instance, in the case of 2,4-dichloro-5-trifluoromethylpyrimidine, while SNAr reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position, the strong electron-withdrawing nature of the CF₃ group at C5 can lead to a mixture of isomers or even favor substitution at the C2 position under certain conditions.
Caption: General mechanism of SNAr on a trifluoromethyl pyrimidine.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrate and nucleophile.
Protocol 1: General Procedure for SNAr with N-Nucleophiles (Amines)
This protocol is suitable for the reaction of primary and secondary amines with chloro- or fluoro-substituted trifluoromethyl pyrimidines.
Materials:
-
Trifluoromethyl-substituted halopyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trifluoromethyl-substituted halopyrimidine (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous solvent and stir the mixture to dissolve the solids.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with S-Nucleophiles (Thiols)
This protocol describes the reaction of thiols with chloro- or fluoro-substituted trifluoromethyl pyrimidines.
Materials:
-
Trifluoromethyl-substituted halopyrimidine (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Base (e.g., NaH or K₂CO₃, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of the trifluoromethyl-substituted halopyrimidine (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: General Procedure for SNAr with O-Nucleophiles (Alkoxides/Phenoxides)
This protocol is for the reaction of alcohols or phenols with chloro- or fluoro-substituted trifluoromethyl pyrimidines.
Materials:
-
Trifluoromethyl-substituted halopyrimidine (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Strong base (e.g., NaH or t-BuOK, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.
-
Add the strong base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add the trifluoromethyl-substituted halopyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for SNAr reactions.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the SNAr of various trifluoromethyl pyrimidines with different nucleophiles, compiled from the literature. This data should serve as a starting point for reaction optimization.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloro-5-trifluoromethylpyrimidine | Morpholine | Et₃N | EtOH | Reflux | 3 | 85 |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | Aniline | K₂CO₃ | DMF | 80 | 12 | 78 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | Sodium methoxide | - | MeOH | RT | 2 | 92 |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | Thiophenol | NaH | THF | RT | 4 | 88 |
| 2-Fluoro-5-(trifluoromethyl)pyrimidine | Piperidine | K₂CO₃ | MeCN | 60 | 6 | 90 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during SNAr reactions on trifluoromethyl pyrimidines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Insufficient activation of the pyrimidine ring.- Poor leaving group.- Weak nucleophile.- Inactive catalyst or reagents.- Inappropriate solvent or temperature. | - Ensure the presence of the CF₃ group ortho or para to the leaving group.- Use a better leaving group (F > Cl > Br > I for SNAr).- Use a stronger nucleophile or a more forcing condition (higher temperature).- Check the quality of reagents and catalysts.- Screen different polar aprotic solvents and optimize the reaction temperature. |
| Formation of multiple products | - Lack of regioselectivity.- Di-substitution on a di-halopyrimidine.- Side reactions of the nucleophile or product. | - If possible, use a substrate with a single leaving group.- For di-halo substrates, use a stoichiometric amount of the nucleophile at a lower temperature to favor mono-substitution.- Protect sensitive functional groups on the nucleophile. |
| Starting material remains | - Reaction not complete.- Deactivation of the nucleophile or catalyst. | - Increase reaction time and/or temperature.- Add fresh nucleophile or catalyst. |
| Difficulty in product purification | - Product and starting material have similar polarity.- Formation of polar byproducts. | - Optimize the reaction to drive it to completion.- Use a different solvent system for column chromatography.- Consider recrystallization or derivatization for purification. |
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 6-position of the pyrimidine ring significantly enhances the molecule's therapeutic potential. This powerful electron-withdrawing group can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability.[4] Consequently, 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid has emerged as a highly valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas.[5][6][7][8]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its conversion into key bioactive derivatives, primarily amides and esters. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, providing a robust framework for researchers in drug discovery and development.
Core Synthetic Strategies: Activating the Carboxylic Acid Moiety
The primary synthetic challenge in utilizing this compound lies in the activation of its carboxylic acid functionality for subsequent coupling reactions. The electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoromethyl group, can influence the reactivity of the carboxyl group. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.
The general workflow for the synthesis of bioactive derivatives from this compound is depicted below:
Caption: General synthetic pathways from this compound.
Part 1: Synthesis of Bioactive Amides
Amide bond formation is a cornerstone of medicinal chemistry, and many potent kinase inhibitors feature a pyrimidine-4-carboxamide core.[5][6][7] The synthesis of these amides from the electron-deficient this compound requires robust activation methods to overcome the potentially sluggish reactivity.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, reliable protocol for the formation of amide bonds. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is effective in generating a highly reactive activated ester intermediate, which readily couples with a wide range of amines.
Rationale:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid.
-
HOBt/HOAt: These additives suppress side reactions and racemization (if chiral amines are used) and increase the efficiency of the coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture. If the amine is in the form of a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to liberate the free amine.
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Coupling partner |
| EDC·HCl | 1.2 | Carboxylic acid activator |
| HOBt | 1.2 | Coupling additive |
| DIPEA/TEA | 2.0 - 3.0 | Base (if amine salt is used) |
| Anhydrous DMF/DCM | - | Solvent |
Protocol 2: HATU-Mediated Amide Coupling
For more challenging couplings, such as those involving sterically hindered amines or weakly nucleophilic anilines, more potent coupling reagents are often necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides superior results in such cases.
Rationale:
-
HATU: A uronium-based coupling reagent that forms a highly reactive O-acylisourea intermediate, leading to rapid amide bond formation with minimal side products.
Experimental Protocol:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq.) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.2 | Coupling partner |
| HATU | 1.1 | Coupling reagent |
| DIPEA | 2.0 | Base |
| Anhydrous DMF | - | Solvent |
Part 2: Synthesis of Bioactive Esters
Ester derivatives of this compound can serve as important intermediates for further functionalization or act as prodrugs to improve the pharmacokinetic properties of a parent drug molecule.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly for substrates that are sensitive to acidic conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Rationale:
-
DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: A highly nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol. This catalytic cycle is highly efficient and minimizes side reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol | 1.2 | Coupling partner |
| DCC | 1.1 | Coupling reagent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Protocol 4: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed method for forming esters from carboxylic acids and alcohols. While it is a reversible reaction and often requires forcing conditions, it can be a cost-effective method for simple, unhindered alcohols.
Rationale:
-
Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product according to Le Châtelier's principle.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Allow the reaction to cool to room temperature and then neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography or distillation.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol | Large Excess | Reagent and Solvent |
| Conc. H₂SO₄ or TsOH | Catalytic | Catalyst |
Applications in Bioactive Molecule Synthesis: Case Studies
The derivatives of this compound have shown significant promise in various therapeutic areas. A Chinese patent (CN106187911A) highlights the importance of 2-trifluoromethyl pyrimidine-4-carboxylic acid and its derivatives in the development of new bioactive compounds.[6] Furthermore, the broader class of pyrimidine-4-carboxamides has been extensively explored as potent kinase inhibitors. For instance, 2-(anilino)pyrimidine-4-carboxamides have been identified as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases like Alzheimer's.[5][6][7] The synthetic protocols described above are directly applicable to the synthesis of such kinase inhibitors.
Caption: Workflow for synthesizing a pyrimidine-4-carboxamide kinase inhibitor.
Conclusion
This compound is a privileged starting material in modern medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, make its derivatives attractive candidates for drug discovery programs. The synthetic protocols detailed in this guide provide researchers with a robust toolkit for the efficient and reliable synthesis of a wide range of bioactive amides and esters. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, scientists can effectively leverage the potential of this versatile building block to develop the next generation of therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
Application Note: Mass Spectrometric Analysis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Abstract
This application note provides a comprehensive guide to the analysis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid using liquid chromatography coupled with mass spectrometry (LC-MS). This compound is of significant interest in pharmaceutical and agrochemical research due to its trifluoromethylated pyrimidine scaffold. We present detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Emphasis is placed on electrospray ionization (ESI) in negative ion mode, which is optimal for acidic molecules. Furthermore, we explore the characteristic fragmentation patterns observed during tandem mass spectrometry (MS/MS), providing a robust methodology for the unambiguous identification and potential quantification of this analyte in complex matrices.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid and a trifluoromethyl group. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Consequently, sensitive and specific analytical methods are crucial for its detection and quantification in various stages of drug discovery and development.
Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), offers unparalleled selectivity and sensitivity for the analysis of such small molecules. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile compounds, making it the ideal choice for this analyte.[3] Due to the acidic nature of the carboxylic acid moiety, ESI in negative ion mode ([M-H]⁻) is expected to provide the most sensitive detection.[4][5][6]
This guide will detail an experimental workflow, from sample handling to data interpretation, providing researchers with a validated starting point for their own analytical method development.
Experimental Design & Rationale
The overall workflow is designed to ensure accurate and reproducible analysis of this compound. The choices made at each step are grounded in the chemical properties of the analyte and established mass spectrometry principles.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound standard (CAS No. 933721-99-4)[7]
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium hydroxide (optional, for mobile phase modification)
-
Syringe filters (0.22 µm, PTFE or nylon)
Sample and Standard Preparation Protocol
Accurate sample and standard preparation is fundamental to reliable mass spectrometric analysis. The following protocol is recommended for generating calibration standards and preparing samples for analysis.
Step-by-Step Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for extended periods.
-
-
Working Stock Solution (10 µg/mL):
-
Perform a 1:100 dilution of the primary stock solution.
-
Pipette 10 µL of the 1 mg/mL primary stock into a clean microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex to mix thoroughly.
-
-
Calibration Standards (e.g., 1-1000 ng/mL):
-
Prepare a series of calibration standards by serially diluting the 10 µg/mL working stock solution.
-
The diluent should be the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to ensure peak shape integrity.
-
-
Sample Preparation:
-
For samples in complex matrices (e.g., biological fluids, reaction mixtures), a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
A simple "dilute-and-shoot" approach may be sufficient for cleaner samples. Dilute the sample in the initial mobile phase to a concentration within the calibration range.
-
Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter that could damage the LC-MS system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific LC-MS system and sample matrix.
Liquid Chromatography Parameters
Reversed-phase chromatography is ideal for retaining and separating small polar molecules like the target analyte.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for polar organic molecules. The smaller particle size enhances separation efficiency.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation in positive mode but is still compatible with negative mode, aiding in good chromatography.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase LC, providing good elution strength.[8] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[8] |
| Injection Volume | 2 µL | A small injection volume is recommended to prevent peak distortion. |
Mass Spectrometry Parameters
Due to the acidic proton on the carboxylic acid group, negative ion mode ESI is the preferred method for generating the [M-H]⁻ precursor ion.[6]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.[5] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of the ESI droplets. |
| Gas Temperature | 300 - 350 °C | Aids in solvent evaporation and ion formation.[9] |
| Nebulizer Pressure | 30 - 45 psi | Assists in the formation of a fine aerosol for efficient ionization. |
| Full Scan (MS1) | m/z 50 - 300 | A wide enough range to detect the precursor ion of interest. |
| Product Ion (MS2) | Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor | Fragments the precursor ion to generate characteristic product ions for structural confirmation. |
| Collision Energy | 10 - 30 eV | This range should be optimized to achieve a good balance of precursor ion depletion and fragment ion generation. |
Data Interpretation and Expected Results
Precursor Ion Identification
The molecular formula of this compound is C₆H₃F₃N₂O₂. Its monoisotopic mass is approximately 192.01 g/mol .[10] In negative ion mode ESI, the expected precursor ion will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 191.01.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the m/z 191.01 precursor ion provides structural confirmation through characteristic fragmentation. The fragmentation of trifluoromethyl-substituted heterocycles and carboxylic acids suggests several likely neutral losses.[11][12]
Predicted Fragmentation Pathways:
-
Loss of CO₂ (Decarboxylation): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 147.01.
-
Loss of CF₃: The trifluoromethyl group can be lost as a radical (·CF₃, 69 Da). This is a known fragmentation pathway for trifluoromethyl-substituted heterocycles.[11] This would lead to a fragment at m/z 122.01.
-
Combined Losses: Subsequent fragmentation of the initial product ions can also occur.
Caption: Proposed major fragmentation pathways for [M-H]⁻ of this compound.
Expected Product Ion Summary:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 191.01 | 147.01 | CO₂ | 6-(Trifluoromethyl)pyrimidine anion |
| 191.01 | 122.01 | ·CF₃ | 4-Carboxy-pyrimidine radical anion |
The presence and relative abundance of these fragment ions will provide a high degree of confidence in the identification of this compound.
Method Validation and Quality Control
For quantitative applications, a full method validation according to regulatory guidelines (e.g., FDA, EMA) is recommended. Key parameters to assess include:
-
Linearity and Range: A calibration curve with at least five non-zero standards should be prepared. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the analysis of this compound. The use of reversed-phase chromatography coupled with negative ion mode electrospray ionization provides excellent sensitivity and selectivity. The described fragmentation patterns allow for confident identification of the analyte. The provided protocols serve as a comprehensive starting point for researchers in pharmaceutical and related industries, enabling them to develop and validate their own methods for the analysis of this important chemical entity.
References
- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [chemicalbook.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid [cymitquimica.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated heterocyclic building block. The incorporation of a trifluoromethyl group into a pyrimidine scaffold imparts unique electronic properties, enhancing metabolic stability and lipophilicity, making it a sought-after intermediate in medicinal and agrochemical research.[1][2] However, the same properties that make this molecule attractive also present distinct synthetic challenges.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues, from incomplete reactions to product degradation, and provide validated protocols to overcome them.
Synthetic Overview: A Common Pathway
A prevalent and reliable method for preparing this compound involves the hydrolysis of a nitrile precursor, 6-(Trifluoromethyl)pyrimidine-4-carbonitrile. This two-stage approach, involving the initial construction of the substituted pyrimidine ring followed by functional group transformation, is often preferred for its efficiency and control.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, particularly focusing on the critical hydrolysis step.
Problem 1: Incomplete Hydrolysis of 6-(Trifluoromethyl)pyrimidine-4-carbonitrile
Question: My hydrolysis reaction is stalling. After several hours, TLC and NMR analysis show a significant amount of unreacted 6-(Trifluoromethyl)pyrimidine-4-carbonitrile. Why is this reaction so sluggish, and how can I drive it to completion?
Answer: This is a common and anticipated challenge. The underlying cause is electronic. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the pyrimidine ring towards nucleophilic attack. This effect reduces the electrophilicity of the nitrile carbon, making it less susceptible to attack by water (under acidic conditions) or hydroxide ions (under basic conditions).
To overcome this, you must intensify the reaction conditions, but with caution to avoid side reactions.
Troubleshooting Steps & Protocols:
-
Increase Reagent Concentration and Temperature: This is the first and most direct approach. Ensure you are using a sufficiently concentrated acid or base.
-
Choose the Right Hydrolysis Condition: Both acidic and basic conditions can be effective, but one may be superior depending on your substrate's stability and available equipment.
| Parameter | Acidic Hydrolysis Protocol | Basic Hydrolysis Protocol |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a water/co-solvent mix |
| Typical Conditions | 10-12 M H₂SO₄ in H₂O, heated to 80-110 °C. | 4-8 M NaOH in H₂O/EtOH, heated to reflux (80-100 °C). |
| Reaction Time | 12 - 48 hours | 8 - 24 hours |
| Pros | Simpler workup; the product often precipitates upon cooling and pH adjustment. | Can be faster; less prone to charring than concentrated H₂SO₄. |
| Cons | Risk of sulfonation or charring at very high temperatures. Potential for decarboxylation.[3] | The intermediate carboxylate salt is soluble, requiring a distinct acidification step for product precipitation. |
Detailed Protocol (Acidic Hydrolysis):
-
In a flask equipped with a reflux condenser, suspend 1.0 equivalent of 6-(Trifluoromethyl)pyrimidine-4-carbonitrile in 10 volumes of 75% v/v aqueous sulfuric acid.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress every 4-6 hours using a suitable method (e.g., TLC or by quenching a small aliquot for NMR).
-
Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully pour the cold mixture onto crushed ice.
-
Adjust the pH to 2-3 with a concentrated NaOH solution while keeping the temperature below 20 °C.
-
The product will precipitate as a solid. Collect it by filtration, wash with cold water, and dry under vacuum.
Problem 2: Significant Byproduct Formation and Low Isolated Yield
Question: I am achieving full conversion of my starting material, but my isolated yield is low, and I see several impurities. What side reactions are occurring?
Answer: Achieving full conversion at the expense of selectivity is a classic challenge. The harsh conditions required for nitrile hydrolysis can promote undesirable side reactions. The two most likely culprits are decarboxylation and ring degradation.
Causality and Mitigation:
-
Decarboxylation: While pyrimidine-4-carboxylic acids are more stable than β-keto acids, they can lose CO₂ under excessive thermal stress, particularly in strong acid.[3][4] The electron-withdrawing nature of the pyrimidine ring can stabilize the transient carbanion formed upon decarboxylation.
-
Mitigation: Use the minimum temperature required for hydrolysis. Once the reaction is complete, cool the mixture promptly. Avoid prolonged heating during solvent removal or recrystallization.
-
-
Ring Degradation: The pyrimidine ring, while aromatic, is not indestructible. Highly concentrated, hot sulfuric acid or prolonged exposure to strong, hot alkali can lead to hydrolytic cleavage of the ring, resulting in a complex mixture of smaller, often highly polar, byproducts.
-
Mitigation: Carefully monitor the reaction and stop it as soon as the starting material is consumed. If degradation is severe, consider reducing the concentration of the acid/base or exploring alternative methods like two-step hydrolysis (nitrile to amide, then amide to acid), which may proceed under milder conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method to synthesize the precursor, 6-(Trifluoromethyl)pyrimidine-4-carbonitrile? A common and effective method is the cyclocondensation reaction between an amidine and a three-carbon fragment.[5] Specifically, reacting trifluoroacetamidine hydrochloride with a derivative of ethyl cyanoacetate (like ethyl 2-cyano-3-ethoxyacrylate) in the presence of a base like sodium ethoxide provides a direct route to the trifluoromethylated pyrimidine core.[6]
Q2: How does the trifluoromethyl group influence the purification of the final carboxylic acid product? The -CF3 group significantly increases the acidity of the carboxylic acid proton compared to a non-fluorinated analogue. This lower pKa means you must adjust the aqueous solution to a more acidic pH (typically pH 1-2) to ensure complete protonation and precipitation of the product during workup. It also increases the compound's lipophilicity, which can be advantageous for extraction into organic solvents and for certain recrystallization procedures.[2]
Q3: Are there specific safety precautions for this synthesis? Yes. Trifluoromethylating agents used to prepare precursors can be hazardous.[7][8] During the hydrolysis step, working with hot, concentrated acids or bases requires extreme caution. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat). The quenching of concentrated acid reactions is highly exothermic and must be done slowly with efficient cooling to prevent splashing and uncontrolled boiling.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for tracking the disappearance of the less polar nitrile starting material and the appearance of the more polar carboxylic acid product. High-Performance Liquid Chromatography (HPLC) provides more quantitative monitoring.
-
Product Characterization:
-
¹H NMR: Will show characteristic shifts for the pyrimidine ring protons.
-
¹⁹F NMR: Will show a singlet for the -CF3 group, confirming its presence.
-
¹³C NMR: Will show the carbonyl carbon (~165-170 ppm) and the characteristic quartet for the -CF3 carbon due to C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of the broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Q5: Can I start from an ester, like ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate, instead of the nitrile? Absolutely. Saponification (base-catalyzed hydrolysis) of an ester is a standard method for producing carboxylic acids. The pros and cons are similar to nitrile hydrolysis; the ester may be slightly more reactive than the nitrile, potentially allowing for milder conditions. However, the synthesis of the starting ester may be more complex than the nitrile. The choice often depends on the availability and cost of the respective starting materials.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Welcome to the technical support center for 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common and complex purification challenges associated with this important building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common first-pass purification strategy for crude this compound?
For typical crude material from synthesis, an acid-base extraction is the most robust and scalable initial purification step. The carboxylic acid moiety allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in the organic phase. This is highly effective for removing neutral organic byproducts or unreacted starting materials.[1][2][3]
Q2: My compound is a solid. Should I opt for recrystallization directly?
While direct recrystallization is feasible, it is often more efficient to perform an acid-base extraction first, especially if the purity is below 90%. Recrystallization is most effective at removing small amounts of closely related impurities.[4] Performing an extraction first reduces the impurity load, making the subsequent recrystallization more likely to succeed and yield high-purity crystals.
Q3: When is column chromatography the best choice?
Flash column chromatography is recommended when dealing with impurities that have similar acidic properties, such as other carboxylic acids, which cannot be easily separated by extraction. It is also the method of choice for small-scale purifications (<1-2 g) where maximizing recovery of highly pure material is critical. For derivatives of 6-(trifluoromethyl)pyrimidine, mobile phases often consist of ethyl acetate/hexane or dichloromethane/methanol mixtures.[5]
Q4: Can the trifluoromethyl group cause any purification challenges?
Yes, the electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This can be advantageous for extraction but may also make the compound more susceptible to decarboxylation under harsh basic conditions or high temperatures.[6][7] Care should be taken to avoid prolonged exposure to strong bases or excessive heat.
Purification Method Selection Guide
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the scale of your experiment and the nature of the impurities.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide: Acid-Base Extraction
Problem 1: An emulsion forms at the organic/aqueous interface that will not separate.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. If that fails, filter the entire mixture through a pad of Celite® (diatomaceous earth).
-
Rationale: Emulsions are often stabilized by fine particulate matter or compounds that act as surfactants. Increasing the ionic strength of the aqueous layer by adding brine helps to break the emulsion by decreasing the mutual solubility of the two phases.[1] Celite filtration physically removes the particulate matter that may be stabilizing the emulsion.
Problem 2: My product does not precipitate after acidifying the aqueous layer.
-
Solution 1: Ensure the pH is sufficiently acidic. Test with pH paper; you should aim for a pH of 2-3. Add more concentrated acid (e.g., 6M HCl) dropwise if necessary.
-
Solution 2: If the solution is acidic and no precipitate forms, your compound may have significant solubility in the acidic aqueous solution. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Solution 3: Cool the acidified solution in an ice bath to decrease the solubility of the product and induce precipitation.
-
Rationale: The protonated carboxylic acid has a certain aqueous solubility. For complete recovery, the equilibrium must be shifted to favor the neutral, less soluble form by ensuring a low pH.[3] If it remains in solution, liquid-liquid extraction is required to recover it.
Problem 3: The yield after extraction and precipitation is very low.
-
Solution: Perform multiple extractions (3x) of the organic layer with the basic solution, and subsequently, multiple back-extractions (3x) of the acidified aqueous layer with the organic solvent. Combine the respective organic layers for recovery.
-
Rationale: The distribution coefficient of a solute between two immiscible phases is never infinite. A single extraction will not transfer all the material. Multiple, smaller-volume extractions are mathematically more efficient at recovering the compound than a single large-volume extraction.
Troubleshooting Guide: Recrystallization
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Solution 1: Add a slightly larger volume of the "good" solvent (the one in which the compound is more soluble) to the hot solution to ensure the compound is fully dissolved below the solvent's boiling point.
-
Solution 2: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Avoid agitating the flask during cooling.
-
Solution 3: Try a different solvent system. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Rationale: Oiling out happens when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. Slower cooling and higher dilution can prevent this by allowing molecules the time to arrange themselves into crystals.[4]
Problem 2: No crystals form, even after cooling in an ice bath.
-
Solution 1: Scratch the inside of the flask with a glass rod just below the solvent surface.
-
Solution 2: Add a "seed crystal" – a tiny amount of the pure, solid compound.
-
Solution 3: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and then attempt to cool again.
-
Rationale: Crystallization requires a nucleation event to begin. Scratching the glass creates microscopic imperfections that can serve as nucleation sites.[4] A seed crystal provides a perfect template for further crystal growth. If the solution is too dilute, it may not be supersaturated enough to crystallize; concentrating the solution increases the likelihood of crystallization.
| Solvent System | Ratio (approx.) | Notes |
| Ethanol / Water | Varies | Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify. |
| Acetone / Hexane | Varies | Good for moderately polar compounds. Dissolve in minimal hot acetone, add hexane as the anti-solvent. |
| Ethyl Acetate / Heptane | Varies | A common and effective system. Low toxicity and easy to remove. |
| Toluene | N/A | Can be used as a single solvent. Good for less polar compounds. |
Table 1: Potential Recrystallization Solvent Systems.
Detailed Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of a weak base solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). Stopper the funnel, invert, and vent frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base extraction on the organic layer two more times, combining all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 6 M HCl) dropwise while stirring until the pH is ~2 (confirm with pH paper). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product) by dissolving it in a minimal amount of a polar solvent (e.g., acetone or methanol), adding the silica, and evaporating the solvent to dryness.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., starting with 5% Ethyl Acetate in Hexane).
-
Loading: Carefully add the dried product-silica slurry to the top of the packed column.
-
Elution: Run the column using a solvent gradient, slowly increasing the polarity (e.g., from 5% to 50% Ethyl Acetate in Hexane). The carboxylic acid product is quite polar and will require a moderately polar mobile phase to elute. Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent tailing.
-
Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Method | Typical Scale | Purity Achievable | Pros | Cons |
| Acid-Base Extraction | 1 g - 100s of g | >95% | High capacity, low cost, removes neutral impurities effectively. | Does not remove acidic impurities, potential for emulsions. |
| Recrystallization | 100 mg - kgs | >99% | Highly effective for achieving ultimate purity, scalable. | Requires finding a suitable solvent system, can have lower recovery. |
| Flash Chromatography | 1 mg - 5 g | >99% | High resolution, separates compounds with similar properties. | Lower capacity, solvent intensive, more costly. |
Table 2: Comparison of Primary Purification Methods.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working with trifluoromethyl-substituted pyrimidines.
Q1: What is a reliable, high-level strategy for synthesizing this compound?
A1: A robust and common strategy involves a two-stage process: first, the construction of the pyrimidine ring with a precursor functional group at the C4 position, followed by hydrolysis to yield the final carboxylic acid.
-
Pyrimidine Ring Formation: The most direct approach is the condensation of a β-dicarbonyl equivalent containing a trifluoromethyl group with an N-C-N synthon. A typical reaction involves condensing ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate in the presence of a base like sodium ethoxide. This cyclization directly yields the ethyl ester of the target molecule, ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.[1][2]
-
Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This step is critical and must be carefully controlled, as the pyrimidine ring can be sensitive to harsh conditions. Both acidic and basic hydrolysis methods are viable, but basic saponification followed by acidic workup is often preferred for its efficiency.[3][4][5]
This two-step approach is generally favored over methods that attempt to carry the carboxylic acid group through the cyclization, as the free acid can interfere with the reaction mechanism.
Q2: My initial cyclization reaction to form the pyrimidine ring is suffering from low yield. What are the most likely causes?
A2: Low yields in pyrimidine synthesis are a common issue, often attributable to a few key factors:
-
Reagent Purity and Stability: The stability of the amidine reagent is crucial. Formamidine, for example, is unstable and is typically generated in situ or used as a more stable salt (e.g., acetate or hydrochloride). Ensure your N-C-N source is pure and handled under anhydrous conditions to prevent hydrolysis.[6]
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for promoting the desired cyclization while minimizing side reactions. The base must be strong enough to deprotonate the β-dicarbonyl compound but should not promote self-condensation or other side reactions.[7]
-
Reaction Temperature and Time: Pyrimidine cyclizations can be sensitive to temperature. Excessively high temperatures can lead to the decomposition of reagents, particularly amidines, which can form ammonia and trigger side reactions like the Hantzsch dihydropyridine synthesis.[6][7] It is essential to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: I am struggling with the final hydrolysis of the ethyl ester to the carboxylic acid. The reaction is either incomplete or I see decomposition of my product. What conditions should I try?
A3: The hydrolysis of the ester is a delicate step. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack and potential ring-opening under harsh conditions.
For incomplete hydrolysis, you may need to increase the temperature or reaction time, but this must be done cautiously. If you observe decomposition (often indicated by a color change to dark brown or black), the conditions are likely too harsh.
A good starting point for optimization is a biphasic system using LiOH in a THF/water mixture at room temperature. This often provides a good balance between reactivity and selectivity, minimizing degradation. See the detailed protocol in Section 3 for a robust method.
Q4: I've isolated my product, but NMR analysis shows significant impurities. What are the common byproducts in this synthesis?
A4: Byproduct formation can complicate purification. In the Biginelli or Pinner-type synthesis of pyrimidines, several side reactions are known to occur:
-
Hantzsch-type 1,4-dihydropyridine (DHP): This is a common, often fluorescent, byproduct that arises when two equivalents of the β-ketoester react with ammonia (from decomposed urea or amidine) and an aldehyde.[6][7] While you are using an amidine directly, thermal decomposition can still be a source of ammonia. Controlling the temperature is the best way to prevent this.
-
N-acylureas or Amidine Self-Condensation Products: These can form if the stoichiometry is not carefully controlled or if the reaction conditions are not optimal.[7]
-
Unreacted Starting Materials: Low conversion is a frequent issue. Verifying catalyst activity and optimizing reaction time and temperature are key troubleshooting steps.[6]
Effective purification often requires column chromatography. A gradient elution from nonpolar (e.g., hexanes) to more polar (e.g., ethyl acetate) solvents on silica gel is typically effective for separating the desired product from less polar byproducts and starting materials.
Section 2: Detailed Troubleshooting Guides
Guide 1: Optimizing Pyrimidine Ring Formation
Problem: Low yield (<50%) and/or low conversion in the condensation reaction to form ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.
Causality Analysis: The reaction involves a sequence of nucleophilic additions and a final dehydration/aromatization step. A failure at any point can halt the process. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the β-ketoester protons but can also influence the stability of intermediates.
Troubleshooting Parameters and Solutions
| Parameter | Potential Cause of Low Yield | Recommended Action & Rationale |
| Base | Incorrect Stoichiometry or Strength: Too little base leads to incomplete deprotonation of the ketoester. Too much or too strong a base can cause self-condensation. | Use 1.1-1.2 equivalents of sodium ethoxide. This ensures complete formation of the enolate without a large excess that could promote side reactions. Prepare the NaOEt solution fresh for maximum activity. |
| Solvent | Presence of Water: Moisture will hydrolyze the base and can interfere with the condensation intermediates. | Use anhydrous ethanol. Dry the solvent over molecular sieves (3Å or 4Å) prior to use. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Temperature | Decomposition of Amidine: Temperatures above the reflux of ethanol can cause the formamidine salt to decompose, reducing its effective concentration. | Maintain the reaction at a gentle reflux (approx. 78 °C for ethanol). Monitor via TLC and do not overheat. If decomposition is suspected, consider running the reaction at a lower temperature (e.g., 60 °C) for a longer duration. |
| Reagent Purity | Impure Starting Materials: Impurities in the ethyl 4,4,4-trifluoroacetoacetate or formamidine acetate can inhibit the reaction. | Use high-purity reagents. If necessary, distill the ketoester under reduced pressure before use. Ensure the formamidine acetate is dry and free-flowing. |
Experimental Workflow for Optimization
Caption: Troubleshooting workflow for low yield in pyrimidine cyclization.
Guide 2: Troubleshooting Ester Hydrolysis
Problem: Incomplete conversion or product decomposition during the saponification of ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.
Causality Analysis: The C4 position of the pyrimidine ring is electron-deficient, making the ester carbonyl highly electrophilic and susceptible to hydrolysis. However, this same property makes the ring itself a target for nucleophilic attack by hydroxide, especially at elevated temperatures, which can lead to ring-opening or other degradation pathways.
Comparison of Hydrolysis Conditions
| Method | Reagents | Typical Conditions | Pros | Cons |
| Basic Hydrolysis | LiOH, NaOH, or KOH | THF/H₂O or MeOH/H₂O, 0 °C to RT | Generally faster and irreversible (forms carboxylate salt).[5] | Risk of ring degradation at higher temperatures. |
| Acidic Hydrolysis | HCl or H₂SO₄ | Dioxane/H₂O or AcOH/H₂O, 80-100 °C | Can be cleaner for some substrates; avoids strong nucleophiles. | Reversible reaction, may require large excess of water; higher temperatures needed.[4][8] |
Decision Tree for Selecting Hydrolysis Conditions
Caption: Decision tree for optimizing ester hydrolysis conditions.
Section 3: Recommended Protocols
Protocol 1: Synthesis of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Formamidine acetate (1.2 eq)
-
Sodium metal (1.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (1.2 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.
-
Addition of Amidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.2 eq) and stir for 15 minutes at room temperature.
-
Condensation: Cool the mixture to 0 °C and add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise over 30 minutes.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to a gentle reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress using TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Partition the residue between diethyl ether and water. Carefully quench any remaining base by adding saturated aqueous NH₄Cl until the aqueous layer is neutral (pH ~7).
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 20% ethyl acetate in hexanes to afford the title compound as a solid or oil.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 6-16 hours.
-
Quench and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.
-
Isolation: Stir the suspension at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the product under high vacuum to a constant weight to yield this compound as a white solid.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of Trifluoromethyl Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of trifluoromethyl pyrimidines. The introduction of a trifluoromethyl (CF3) group into a pyrimidine scaffold is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1] However, the potent electron-withdrawing nature of the CF3 group introduces unique challenges and side reactions not always encountered in classical pyrimidine syntheses.
This guide, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying mechanistic reasoning to empower your research.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Low Yield and Incomplete Reactions
Question 1: My cyclocondensation reaction to form the trifluoromethyl pyrimidine ring is giving very low yields. What are the common causes and how can I improve it?
Answer: Low yields in the cyclocondensation step are a frequent challenge, often stemming from the deactivating effect of the CF3 group on the building blocks.
Underlying Causes & Solutions:
-
Reduced Nucleophilicity: Trifluoromethylated precursors, such as ethyl 4,4,4-trifluoroacetoacetate, have reduced nucleophilicity at the α-carbon, which can slow down the initial condensation with amidines or guanidines.
-
Poor Leaving Group Departure: The final dehydration/aromatization step to form the pyrimidine ring can be sluggish.
-
Suboptimal Reaction Conditions: Temperature and catalyst choice are critical. While standard pyrimidine syntheses might proceed under milder conditions, the presence of the CF3 group often necessitates more forcing conditions.[2]
Troubleshooting Protocol:
-
Catalyst Screening: If using a Brønsted acid (e.g., HCl, H2SO4), ensure it is used in catalytic amounts and that the concentration is optimal. For some substrates, a Lewis acid catalyst (e.g., ZnCl2, Yb(OTf)3) may be more effective at activating the carbonyl group for nucleophilic attack.[3]
-
Temperature and Reaction Time Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A moderate increase in temperature or extended reaction time may be necessary to drive the reaction to completion.[3]
-
Solvent Selection: The polarity of the solvent can significantly impact reaction rates. While alcohols like ethanol are common, consider exploring higher-boiling point solvents like n-butanol or aprotic polar solvents like DMF or DMSO, which can improve the solubility of reactants and facilitate the reaction.[2]
Question 2: I'm attempting a direct trifluoromethylation on a pre-formed pyrimidine ring, but I'm mostly recovering my starting material. Why is this happening?
Answer: Direct C-H trifluoromethylation of heterocycles is challenging, especially on electron-deficient rings like pyrimidine. The CF3 group is typically introduced using a radical or electrophilic trifluoromethylating reagent, and the success of the reaction is highly dependent on the electronic properties of the substrate and the choice of reagent.
Underlying Causes & Solutions:
-
Electron-Deficient Ring System: The pyrimidine ring is already electron-poor, and this is further exacerbated if other electron-withdrawing groups are present. This makes the ring less susceptible to electrophilic attack.
-
Incorrect Reagent Choice: Not all trifluoromethylating reagents are created equal. Electrophilic reagents like Togni's or Umemoto's reagents require a sufficiently nucleophilic substrate.[4][5] Radical trifluoromethylation, often initiated by a photocatalyst or a chemical initiator, might be more suitable for electron-deficient systems.
-
Regioselectivity Issues: Even if the reaction proceeds, achieving the desired regioselectivity can be difficult, leading to a mixture of isomers and unreacted starting material.[6]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to overcome common challenges and improve reaction yield and purity.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves a two-step sequence: first, the construction of a pyrimidine ring with a nitrile precursor at the C4 position, followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach allows for a robust formation of the core heterocycle before the final, often sensitive, functional group transformation.
Proposed Synthetic Workflow
The pathway begins with the cyclocondensation of commercially available starting materials to form the key intermediate, 6-(Trifluoromethyl)pyrimidine-4-carbonitrile. This intermediate is then subjected to hydrolysis to yield the final product.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My yield for the nitrile intermediate, 6-(Trifluoromethyl)pyrimidine-4-carbonitrile, is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in pyrimidine synthesis is a common issue often attributable to suboptimal reaction conditions, reactant purity, or competing side reactions.[1][2]
-
Causality: The formation of the pyrimidine ring is a delicate equilibrium. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the starting materials or degradation.[1] Temperature is also a key factor; excessive heat can favor the formation of undesired, thermodynamically stable byproducts.[2]
-
Troubleshooting Steps:
-
Reactant Purity: Ensure all starting materials, particularly the amidine and dicarbonyl components, are of high purity and anhydrous if necessary. Impurities can inhibit catalysis and introduce side reactions.[2]
-
Base Selection: The stoichiometry and choice of base are crucial. While common bases include sodium ethoxide or potassium carbonate, the optimal choice depends on the specific substrates.[2] Consider a milder base or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to minimize side reactions.
-
Temperature Control: Monitor the internal reaction temperature closely. If you observe significant byproduct formation, consider running the reaction at a lower temperature for a longer duration. Pyrimidine syntheses can be sensitive to heat, which may promote unwanted pathways.[1]
-
Order of Addition: The sequence in which reactants are added can influence the reaction outcome. Try adding the base solution slowly to the mixture of the other reactants to maintain better control over the initial reaction exotherm and concentration gradients.
-
Caption: Troubleshooting flowchart for low yield in the cyclocondensation step.
Q2: The hydrolysis of the nitrile intermediate is sluggish, resulting in incomplete conversion. How can I optimize this step?
A2: Nitrile hydrolysis requires forcing conditions, but balancing reactivity with the stability of the pyrimidine ring is key. Both acidic and alkaline conditions can be effective, but they have different profiles.[3]
-
Causality: The carbon atom of a nitrile is electrophilic, but the C≡N triple bond is strong. The reaction is initiated by protonation of the nitrogen (in acid) or nucleophilic attack by hydroxide (in base) to form an intermediate that is subsequently hydrated.[4] The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the nitrile, sometimes making hydrolysis more difficult.
-
Troubleshooting & Optimization:
-
Choice of Hydrolysis Conditions: If one method is slow, the other may be more effective. See the comparison table below.
-
Increase Temperature: This is the most common way to accelerate hydrolysis. Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.[3]
-
Use a Co-Solvent: If the nitrile intermediate has poor solubility in the aqueous acid or base, adding a water-miscible co-solvent like dioxane or ethanol can improve the reaction rate by creating a homogeneous solution.
-
Increase Reagent Concentration: Using a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 10-20% NaOH) can significantly increase the rate.
-
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Aqueous HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Initial Product | Carboxylic Acid & Ammonium Salt | Carboxylate Salt & Ammonia |
| Work-up | Neutralization to precipitate product or extraction. | Acidification required to protonate the carboxylate and precipitate the free acid.[3] |
| Advantages | Direct formation of the carboxylic acid. | Often faster; avoids handling large amounts of corrosive acid. |
| Disadvantages | Can require long reflux times; potential for decarboxylation at high temperatures. | Requires a separate acidification step; product may be soluble as the salt. |
Q3: My final product is off-color and difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A3: Impurities often stem from incomplete reactions or side reactions during the synthesis and work-up. The most common impurity is the unreacted nitrile intermediate or the corresponding amide from partial hydrolysis.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide will be a significant impurity.[4] Off-color products can result from trace impurities that become colored under acidic or basic work-up conditions.
-
Purification Protocol:
-
pH Adjustment & Precipitation: The carboxylic acid product is acidic and will be soluble in aqueous base as its carboxylate salt. This property is excellent for purification.
-
Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH) and filter off any insoluble, non-acidic impurities.
-
Slowly acidify the filtrate with cold 1M HCl. The this compound will precipitate out as the solution becomes acidic.
-
Monitor the pH to ensure complete precipitation (typically pH 2-3).
-
Filter the solid, wash with cold water to remove salts, and then with a small amount of a non-polar solvent (like hexane) to remove organic contaminants.
-
-
Recrystallization: If pH adjustment is insufficient, recrystallization is a powerful technique.
-
Common solvents for recrystallizing carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane.
-
Perform small-scale solvent screening to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Purity Analysis: Use HPLC and ¹H NMR to confirm the purity of the final product and ensure the absence of starting nitrile or amide intermediate.
-
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and analytical observations.
Protocol 1: Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbonitrile
This protocol is a representative procedure based on common pyrimidine synthesis strategies.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (5.1 g, 75 mmol) to absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Reaction Mixture: To this solution, add 3,3-dimethoxy-2-(trifluoromethyl)propenenitrile (15.1 g, 75 mmol) followed by formamidine hydrochloride (6.0 g, 75 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Isolation: Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitrile intermediate.
Protocol 2: Hydrolysis to this compound
This protocol details the acid-catalyzed hydrolysis method.[3][4]
-
Setup: In a 100 mL round-bottom flask, suspend 6-(Trifluoromethyl)pyrimidine-4-carbonitrile (5.0 g, 28.9 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (30 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 8-12 hours. The suspension should gradually dissolve as the reaction proceeds. Monitor the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction mixture in an ice bath to 0-5°C. The product will begin to precipitate.
-
Isolation: Slowly add the cold reaction mixture to 100 g of crushed ice with stirring. A white precipitate of the carboxylic acid will form.
-
Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Expected yield: 80-90%.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting. The acid-catalyzed hydrolysis of the nitrile intermediate is a classic example of nucleophilic addition to a polarized multiple bond.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
The process begins with protonation of the nitrile nitrogen, which greatly enhances the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to a stable amide intermediate. This amide is then further hydrolyzed under the reaction conditions to yield the final carboxylic acid and an ammonium ion.[4]
References
Technical Support Center: Stability of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Under Reaction Conditions
Welcome to the Technical Support Center for 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource offers practical, field-proven insights to anticipate and address challenges related to the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns when working with this compound?
A1: The primary stability concerns revolve around three main areas:
-
Thermal Decarboxylation: Like many heterocyclic carboxylic acids, this compound is susceptible to loss of CO2 upon heating, which can lead to the formation of 6-(trifluoromethyl)pyrimidine as a byproduct. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the temperature at which this occurs.
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[1][2]
-
Amide Coupling Side Reactions: As an electron-deficient carboxylic acid, standard amide coupling reactions can sometimes be sluggish or lead to undesired side products. Challenges can include incomplete conversion, epimerization of adjacent chiral centers, and side reactions involving the coupling reagents.[3][4][5]
Q2: How should I store this compound to ensure its integrity?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry place.[6] Storage at room temperature is generally acceptable.[6] For long-term storage, refrigeration (2-8 °C) is advisable to minimize any potential for slow degradation.
Q3: Is the trifluoromethyl group on the pyrimidine ring stable to common reaction conditions?
A3: The trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bonds.[7] It is generally stable to a wide range of synthetic transformations, including many standard amide coupling conditions and cross-coupling reactions. However, prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential hydrolysis.[1][2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions with this compound and provides actionable solutions.
Issue 1: Low Yield or No Reaction in Amide Coupling
You are attempting to form an amide by coupling this compound with an amine and observe low conversion or no desired product.
Possible Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The electron-deficient nature of the pyrimidine ring can reduce the nucleophilicity of the carboxylate, making activation more challenging.
-
Solution: Employ more robust coupling agents. While standard reagents like EDC/HOBt can be effective, for challenging couplings, especially with hindered or electron-poor amines, consider using HATU, HBTU, or T3P in combination with a non-nucleophilic base like DIPEA or N-methylmorpholine.[8][9][10]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Increase the reaction temperature moderately (e.g., to 40-60 °C) and extend the reaction time. The use of a more potent coupling reagent as mentioned above is also recommended. For extremely hindered amines, converting the carboxylic acid to the more reactive acyl chloride may be necessary.[4][11]
-
-
Side Reaction with Coupling Reagent: Uronium/aminium-based coupling reagents (HATU, HBTU) can sometimes react with the amine to form a guanidinium byproduct, consuming the amine.[9]
-
Solution: Control the stoichiometry carefully. A slight excess of the carboxylic acid relative to the coupling reagent and a short pre-activation time before adding the amine can minimize this side reaction.[9]
-
Experimental Protocol: Robust Amide Coupling of this compound
This protocol is designed for challenging amide couplings involving sterically hindered or electron-deficient amines.
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Decarboxylated Byproduct
You observe the presence of 6-(trifluoromethyl)pyrimidine in your reaction mixture or as an impurity in your final product.
Possible Causes and Solutions:
-
Elevated Reaction Temperatures: Pyrimidine-4-carboxylic acids can undergo thermal decarboxylation, and the presence of the electron-withdrawing trifluoromethyl group may influence the required temperature.
-
Solution: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to minimize reaction time. Microwave-assisted protocols should be used with caution, as they can lead to rapid heating and decarboxylation.[12]
-
-
Catalytic Decarboxylation: Certain transition metal catalysts, particularly palladium(0), can catalyze the decarboxylation of heterocyclic carboxylic acids.[13]
-
Solution: If a metal catalyst is required for a subsequent step, consider performing the reaction in a one-pot fashion where the decarboxylation might be part of the intended transformation. If decarboxylation is undesired, screen different catalysts and ligands to find conditions that do not promote this side reaction.
-
Data Summary: General Thermal Stability of Pyrimidine Carboxylic Acids
| Compound | Condition | Outcome | Reference |
| Pyrimidine-4-carboxylic acid derivatives | Toluene, 111 °C, Pd(0) catalyst | Decarboxylation observed | [3] |
| Aromatic Carboxylic Acids | 190 °C, Cu catalyst | Protodecarboxylation | [12] |
| 6-Oxo-3H-pyrimidine-4-carboxylic acid | Melting point: 268-270 °C | Thermally stable solid |
Issue 3: Suspected Hydrolysis of the Trifluoromethyl Group
You suspect that the trifluoromethyl group has been hydrolyzed to a carboxylic acid, particularly after a harsh work-up or reaction step.
Possible Causes and Solutions:
-
Strongly Acidic or Basic Conditions at High Temperatures: While robust, the -CF3 group can be susceptible to hydrolysis under forcing conditions.[1][2]
-
Solution: Avoid prolonged heating in the presence of strong acids (e.g., concentrated HCl, H2SO4) or strong bases (e.g., NaOH, KOH). If a basic or acidic wash is necessary during work-up, perform it at room temperature or below and minimize the contact time. Use milder bases like NaHCO3 or K2CO3 for neutralization when possible.
-
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and potential side reactions discussed in this guide.
Caption: Workflow for amide coupling with potential side reactions.
Caption: Key stability factors for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 6. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [m.chemicalbook.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. afinitica.com [afinitica.com]
- 13. Decarboxylative trifluoromethylthiolation of pyridylacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scale-Up Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully scale up this synthesis in your laboratory. The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The pyrimidine core is also a key pharmacophore found in numerous biologically active compounds.[2][3][4][5]
Proposed Scalable Synthetic Route
A robust and scalable synthesis is paramount for producing consistent and high-quality material. Below is a proposed multi-step synthesis for this compound, designed with scalability and commercially available starting materials in mind.
Caption: Proposed four-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during each step of the synthesis.
Step 1: Pyrimidine Ring Formation
Q1: The yield of 6-(Trifluoromethyl)pyrimidin-4(3H)-one is low. What are the potential causes and solutions?
A1:
-
Cause: Incomplete reaction or side product formation. The condensation reaction is an equilibrium process.
-
Solution:
-
Ensure Anhydrous Conditions: Moisture can consume the sodium ethoxide (NaOEt) and hinder the reaction. Use freshly dried ethanol and ensure all glassware is flame-dried.
-
Optimize Reaction Time and Temperature: While reflux is generally effective, prolonged heating can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stoichiometry of Reagents: Ensure the correct molar ratios of the starting materials and base are used. An excess of urea may be beneficial to drive the equilibrium towards the product.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these by-products?
A2:
-
Cause: Potential by-products can include unreacted starting materials, and partially reacted intermediates.
-
Solution:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove impurities.
-
Characterization: Isolate and characterize the major by-products using techniques like NMR and Mass Spectrometry to better understand the side reactions and optimize the conditions to minimize them.
-
Step 2: Chlorination
Q3: The chlorination with POCl₃ is sluggish or incomplete. What can I do?
A3:
-
Cause: Insufficient reactivity of the phosphoryl chloride (POCl₃) or decomposition at high temperatures.
-
Solution:
-
Temperature Control: Maintain a steady reflux. Temperatures that are too high can lead to decomposition of the starting material and product.
-
Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.
-
Purity of POCl₃: Use freshly distilled or a new bottle of POCl₃ as it can decompose over time.
-
Q4: The work-up procedure for the POCl₃ reaction is difficult to manage on a larger scale. Are there any tips?
A4:
-
Cause: The quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.
-
Solution:
-
Controlled Quenching: Slowly and carefully add the reaction mixture to ice-water with vigorous stirring in a well-ventilated fume hood. This helps to dissipate the heat and control the rate of gas evolution.
-
Extraction: After quenching, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Ensure the aqueous layer is neutralized with a base (e.g., sodium bicarbonate) before extraction to improve the partitioning of the product into the organic layer.
-
Step 3: Cyanation
Q5: The cyanation reaction is not going to completion. What are the key parameters to check?
A5:
-
Cause: The reactivity of the chloro-pyrimidine can be influenced by solvent, temperature, and the cyanide source.
-
Solution:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a good solvent for this type of reaction. Ensure it is anhydrous.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 80-120 °C is a good starting point. Monitor for potential decomposition at higher temperatures.
-
Cyanide Source: Sodium cyanide (NaCN) is commonly used. Ensure it is finely powdered to maximize its surface area and reactivity. Alternatively, potassium cyanide (KCN) with a phase-transfer catalyst like 18-crown-6 can be effective.
-
Safety: Extreme caution must be exercised when working with cyanides. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A quench solution of bleach should be readily available to neutralize any cyanide spills.
-
Step 4: Hydrolysis
Q6: The hydrolysis of the nitrile to the carboxylic acid is slow or incomplete. How can I improve this?
A6:
-
Cause: The stability of the nitrile group on the electron-deficient pyrimidine ring can make hydrolysis challenging.
-
Solution:
-
Acid Concentration and Temperature: Use a concentrated acid solution, such as 6M or 12M hydrochloric acid, and heat to reflux. The reaction time can be several hours to days.
-
Alternative Hydrolysis Conditions: If acidic hydrolysis is not effective, consider basic hydrolysis using a strong base like sodium hydroxide in a water/ethanol mixture, followed by acidification to precipitate the carboxylic acid. A similar method has been reported for the hydrolysis of methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate using lithium hydroxide.[6]
-
Q7: I am having trouble isolating the final carboxylic acid product. What is the best purification method?
A7:
-
Cause: The product may have some solubility in the aqueous acidic or basic solutions.
-
Solution:
-
Precipitation and Filtration: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid (typically pH 2-4) to induce precipitation. The solid product can then be collected by filtration.[7]
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent system, such as water, ethanol, or a mixture of organic solvents.[7]
-
Extraction: If the product has sufficient organic solubility, it can be extracted from the acidified aqueous layer with a solvent like ethyl acetate.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1:
-
Trifluoromethylation Reagents: While this proposed synthesis uses a building block approach, direct trifluoromethylation reactions can involve hazardous reagents. Always consult the Safety Data Sheet (SDS) for all chemicals.[9]
-
Phosphoryl Chloride (POCl₃): POCl₃ is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Cyanides: Sodium or potassium cyanide are highly toxic. Avoid inhalation of dust and contact with skin. Acidification of cyanide waste will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with bleach before disposal.
-
Exothermic Reactions: The quenching of POCl₃ and potentially the hydrolysis step can be exothermic. Ensure adequate cooling and controlled addition of reagents during scale-up.
Q2: Can I use a different starting material for the pyrimidine ring formation?
A2: Yes, other 1,3-dicarbonyl compounds or their equivalents that contain a trifluoromethyl group can be used. The choice of starting material will depend on commercial availability and cost. The general principle of condensing a three-carbon unit with a nitrogen source like urea or guanidine is a common strategy for pyrimidine synthesis.[10][11]
Q3: Are there alternative methods for introducing the carboxylic acid group?
A3: Yes, instead of the cyanation-hydrolysis sequence, you could consider a Grignard reaction with the 4-chloro-6-(trifluoromethyl)pyrimidine and carbon dioxide. However, the formation of the Grignard reagent on an electron-deficient heterocycle can be challenging. Another approach could be a palladium-catalyzed carbonylation of the chloro-pyrimidine.
Q4: How can I monitor the progress of these reactions effectively?
A4:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Pyrimidine Ring Formation | 4,4,4-Trifluoro-1-(dimethylamino)but-3-en-2-one, Urea, NaOEt | Ethanol, Reflux |
| 2 | Chlorination | 6-(Trifluoromethyl)pyrimidin-4(3H)-one, POCl₃ | Reflux |
| 3 | Cyanation | 4-Chloro-6-(trifluoromethyl)pyrimidine, NaCN | DMSO, 80-120 °C |
| 4 | Hydrolysis | 6-(Trifluoromethyl)pyrimidine-4-carbonitrile, aq. HCl | Reflux |
Workflow Diagram
Caption: A general workflow for troubleshooting synthetic chemistry issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. 2-(trifluoromethyl)pyrimidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. bu.edu.eg [bu.edu.eg]
Technical Support Center: Troubleshooting Suzuki Coupling with Pyrimidine Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Pyrimidines are a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] However, their electron-deficient nature and the presence of nitrogen atoms can introduce specific challenges during Suzuki coupling.[3][4]
This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when performing Suzuki coupling reactions with pyrimidine derivatives.
Q1: Why is my Suzuki coupling with a pyrimidine derivative failing or giving low yields?
There are several potential reasons for low or no product formation. The electron-deficient nature of the pyrimidine ring can make it a challenging substrate.[3][4] Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts may not be optimal. Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or promote side reactions.[6]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. Aprotic solvents or aqueous mixtures are commonly used.[7]
-
Reaction Temperature: Insufficient heat can lead to a sluggish reaction, while excessive heat can promote decomposition and side reactions.[6]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[8]
Q2: I'm observing significant dehalogenation of my pyrimidine starting material. What causes this and how can I prevent it?
Dehalogenation is a common side reaction where the halogen on your pyrimidine is replaced by a hydrogen atom.[9] This is often mediated by a palladium-hydride (Pd-H) species.[9]
-
Mechanism: Pd-H species can form from reactions with the base, solvent (especially alcohols), or trace water.[9]
-
Prevention Strategies:
-
Choice of Halide: The propensity for dehalogenation follows the trend I > Br > Cl. If you are using an iodo-pyrimidine, consider switching to the bromo or chloro analogue.[9][10]
-
N-H Containing Heterocycles: If your pyrimidine has an N-H group, its deprotonation can increase the ring's electron density and susceptibility to dehalogenation. Protecting the N-H group can suppress this side reaction.[9][11]
-
Ligand and Base Selection: Using appropriate ligands and milder bases can disfavor the formation of Pd-H species.[9]
-
Q3: My boronic acid seems to be decomposing. How can I identify and mitigate this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major decomposition pathway, especially at higher pH and temperatures.[3][12]
-
Identification: This can be observed by LC-MS or NMR analysis of the crude reaction mixture, where you will see the corresponding protonated arene or heteroarene from your boronic acid.
-
Mitigation Strategies:
-
Use fresh, high-purity boronic acids.
-
Employ more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1]
-
Optimize the base and temperature to minimize decomposition.
-
Q4: How does the position of the halogen on the pyrimidine ring affect reactivity?
The position of the leaving group on the pyrimidine ring significantly influences its reactivity. For di- or tri-halogenated pyrimidines, a clear order of reactivity is often observed.
-
General Reactivity Order: For polychlorinated pyrimidines, the reactivity generally follows the order C4 > C6 > C2.[4][13] This allows for selective and sequential couplings by carefully controlling stoichiometry and reaction conditions.[8][14]
Q5: Can I use microwave irradiation to improve my Suzuki coupling with pyrimidines?
Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times, improved yields, and better reproducibility.[2][7] Microwave heating can be particularly beneficial for less reactive substrates like chloropyrimidines.[12]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
You've set up your reaction, but analysis shows little to no formation of the desired coupled product.
Initial Diagnostic Workflow:
Caption: A workflow for diagnosing low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
-
Q: How do I choose the right catalyst and ligand?
-
A: For electron-deficient pyrimidines, especially chlorides, standard catalysts like Pd(PPh₃)₄ can be effective.[2][7] However, for more challenging couplings, consider more electron-rich and bulky phosphine ligands such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos).[5] These ligands promote the rate-limiting oxidative addition step.[15]
-
| Catalyst / Ligand Combination | Substrate Type | Notes | Source |
| Pd(PPh₃)₄ | Chloro/Bromopyrimidines | A good starting point, often effective. | [2][7] |
| Pd₂(dba)₃ / SPhos | Electron-rich or hindered pyrimidines | Bulky ligand accelerates oxidative addition. | [9] |
| XPhos Pd G2/G3 | Challenging heteroaromatic couplings | Pre-catalysts with high activity and stability. | [10][16] |
-
Q: Which base and solvent system should I use?
| Base | Solvent System | Common Applications | Source |
| K₂CO₃ / Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | General purpose, widely used. | [4][7] |
| K₃PO₄ | Toluene, Dioxane | Stronger base, good for less reactive chlorides. | [3][9] |
| Organic Bases (e.g., DBU, DABCO) | Water, Organic Solvents | Can be effective alternatives to inorganic bases. | [18] |
Problem 2: Formation of Significant Side Products
Your reaction is proceeding, but you observe significant impurities alongside your desired product.
Common Side Reactions and Mitigation:
Caption: Common side reactions in Suzuki coupling.
-
Q: I'm seeing a lot of homocoupling of my boronic acid (R-R). How can I stop this?
-
Q: My pyrimidine starting material is being consumed, but not to form the product. I suspect dehalogenation. What are the best practices to avoid this?
-
A: As mentioned in the FAQs, dehalogenation is a common issue with N-heterocyclic halides.[9]
-
Switch to a Less Reactive Halide: If using an iodopyrimidine, try the corresponding bromo- or chloropyrimidine. Bromo and chloro derivatives have a reduced propensity for dehalogenation.[10]
-
Protect N-H Groups: For pyrimidines with free N-H groups, such as pyrazolopyrimidines, protecting the nitrogen can significantly suppress dehalogenation.[11][16]
-
Optimize the Catalyst System: Use a catalyst/ligand combination that favors the desired cross-coupling pathway over the formation of palladium-hydride species.[9]
-
-
Problem 3: Difficulty with Specific Pyrimidine Isomers
The reactivity of your pyrimidine derivative can be heavily influenced by the position of the boronic acid group.
-
Q: I am trying to use a 2-pyrimidinylboronic acid and the reaction is not working. What is the issue?
-
A: 2-Pyrimidinylboronic acids are particularly challenging coupling partners, a phenomenon analogous to the "2-pyridyl problem".[1] The nitrogen atom at the 1-position can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] These substrates are also highly susceptible to protodeboronation.[1]
-
Solution: For these challenging substrates, it is often necessary to use more stable boronic acid derivatives like pinacol esters or MIDA boronates, coupled with highly active catalyst systems.[1]
-
| Pyrimidine Boronic Acid Isomer | General Reactivity | Common Challenges | Recommended Approach |
| 5-Pyrimidinylboronic Acids | Good | Generally well-behaved. | Standard Suzuki conditions are often successful. |
| 4-Pyrimidinylboronic Acids | Moderate | Electron-withdrawing nitrogens can influence reactivity. | May require optimized catalyst systems or more reactive electrophiles. |
| 2-Pyrimidinylboronic Acids | Challenging | Catalyst inhibition/deactivation by adjacent nitrogen; high susceptibility to protodeboronation. | Use of more stable boronic esters (pinacol, MIDA) and highly active catalysts is often required. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a good starting point for the coupling of various halogenated pyrimidines with aryl or heteroaryl boronic acids.[2][7]
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), the boronic acid (1.0–1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Reaction Conditions
When a reaction is not working, a systematic screening of parameters is essential.
-
Setup: Arrange an array of reaction vials (e.g., in a parallel synthesizer or on a multi-position hotplate).
-
Constant Reagents: To each vial, add the halogenated pyrimidine and boronic acid at a fixed ratio.
-
Variable Parameters: Systematically vary one parameter per set of experiments:
-
Catalyst/Ligand: Test a panel of 3-5 different palladium catalysts and/or ligands (see table in Problem 1).
-
Base: Screen a variety of inorganic and organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU).
-
Solvent: Evaluate different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, THF).
-
-
Execution: Run all reactions under identical temperature and time conditions.
-
Analysis: Analyze the outcome of each reaction by a rapid method like TLC, LC-MS, or ¹H NMR of the crude mixture to determine the optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 6-Halopyrimidines
Welcome to the technical support center for navigating the challenges associated with the low reactivity of 6-halopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize the pyrimidine core, a crucial scaffold in medicinal chemistry. Here, we will delve into the underlying reasons for the reduced reactivity at the C6 position and provide detailed, field-proven troubleshooting guides and FAQs to help you overcome common experimental hurdles.
The Root Cause: Why Are 6-Halopyrimidines Less Reactive?
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This π-deficiency generally facilitates nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the reactivity is not uniform across all positions of the ring.
The general order of reactivity for halogen displacement on the pyrimidine ring is C4(6) > C2 > C5.[3] While the C6 position is electronically activated and susceptible to nucleophilic attack and oxidative addition, its reactivity can be significantly lower than the C4 position and is often a source of experimental challenges.[3][4] This is due to a combination of electronic and steric factors. The proximity of the two nitrogen atoms creates a region of high electron density, which can repel approaching nucleophiles and hinder catalyst coordination.
Understanding Reactivity Trends: Halogen and Position
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the ring.
-
Influence of the Halogen: The reactivity follows the order I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[3][5] Consequently, C-I bonds are the weakest and most readily undergo oxidative addition in palladium-catalyzed reactions, while C-Cl bonds are stronger and require more robust catalytic systems.[3][5]
-
Influence of Position: The electron-deficient nature of the pyrimidine ring makes the C4 and C6 positions the most susceptible to oxidative addition, followed by the C2 position. The C5 position is the least reactive.[3]
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when working with 6-halopyrimidines, providing detailed explanations and step-by-step protocols to overcome them.
FAQ 1: My Suzuki-Miyaura coupling with a 6-chloropyrimidine is sluggish and gives low yields. What can I do?
Underlying Issue: The primary hurdle in Suzuki-Miyaura couplings of 6-chloropyrimidines is the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[3][6] Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough to promote this reaction effectively.[7][8]
Solutions:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for activating the C-Cl bond.
-
Electron-Rich, Bulky Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands (e.g., BrettPhos) are highly effective.[9][10] These ligands stabilize the palladium center and promote oxidative addition.
-
Palladium Pre-catalysts: Using air-stable palladium pre-catalysts can also enhance catalytic activity.[11]
-
-
Base and Solvent Optimization: The reaction conditions play a crucial role.
-
Base: Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[8] In some cases, spray-dried potassium fluoride (KF) has been shown to be effective.[9]
-
Solvent: Aprotic polar solvents like dioxane or THF are commonly used.[9][12] A mixture of an organic solvent and water can also be beneficial.[13]
-
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition.[12]
Workflow for Optimizing Suzuki-Miyaura Coupling of 6-Chloropyrimidines
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
FAQ 2: I'm attempting a Buchwald-Hartwig amination on a 6-bromopyrimidine, but I'm observing significant side products and incomplete conversion. Why is this happening?
Underlying Issue: While the C-Br bond is more reactive than the C-Cl bond, Buchwald-Hartwig aminations of 6-halopyrimidines can still be challenging.[3] Potential issues include catalyst deactivation by the nitrogen atoms in the pyrimidine ring, steric hindrance, and competing side reactions.[7]
Solutions:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination heavily relies on the ligand.
-
Careful Selection of Base: The base can influence both the rate of reaction and the formation of side products.
-
Reaction Conditions:
-
Inert Atmosphere: These reactions are often sensitive to air and moisture, so maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.[8][12]
-
Temperature Control: While heating is often required, excessive temperatures can lead to decomposition. Careful temperature optimization is necessary.[12]
-
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromopyrimidine
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 6-bromopyrimidine (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[12]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous solvent (e.g., toluene or dioxane).[12]
-
Reaction: Seal the tube and heat the mixture with stirring to the optimized temperature (typically 80-120 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate can then be purified by standard methods.[12]
FAQ 3: I need to perform a nucleophilic aromatic substitution (SNAr) on a 6-chloropyrimidine with an amine, but the reaction is not proceeding. What are my options?
Underlying Issue: The electron-donating character of an amino substituent can deactivate the pyrimidine ring towards further nucleophilic attack, making a second SNAr challenging.[12] Additionally, the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I makes the reaction difficult.[3]
Solutions:
-
Increase Reaction Temperature: For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary to drive the reaction to completion.[12]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[16]
-
Activation of the Pyrimidine Ring:
-
N-Alkylation or N-Oxidation: These modifications can increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.
-
Conversion to a Better Leaving Group: While starting with a 6-chloropyrimidine, if feasible, converting it to a 6-bromopyrimidine or 6-iodopyrimidine will significantly increase its reactivity.
-
-
Switch to a Catalyzed Reaction: If SNAr conditions fail, a palladium-catalyzed Buchwald-Hartwig amination is the preferred method for forming the C-N bond.[12][17]
Decision Tree for Functionalizing 6-Chloropyrimidines
Caption: Decision-making workflow for 6-chloropyrimidine functionalization.
Data Summary: Comparison of Reaction Conditions
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 6-chloropyrimidine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [9] |
| Suzuki-Miyaura | 6-chloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good | [11] |
| Buchwald-Hartwig | 6-bromopyrimidine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | High | [12] |
| SNAr | 6-chloropyrimidine | None | K₂CO₃ | DMF | 140 | Variable | [12] |
Conclusion
Overcoming the low reactivity of 6-halopyrimidines requires a systematic approach to optimizing reaction conditions, with a particular focus on the selection of appropriate catalysts and ligands. By understanding the underlying electronic and steric factors that govern reactivity, researchers can effectively troubleshoot and develop robust synthetic routes to access a wide range of functionalized pyrimidine derivatives. This guide provides a starting point for addressing common challenges, and further exploration of the cited literature is encouraged for more in-depth information.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Production of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and purification of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during the production of this key chemical intermediate. Our goal is to provide practical, in-depth guidance rooted in established chemical principles to ensure the highest quality of your final product.
Introduction: The Criticality of Impurity Management
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] This guide will provide a structured approach to troubleshooting common issues and answering frequently asked questions related to impurity formation in the synthesis of this compound.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of substituted pyrimidines is the condensation of a β-ketoester with an amidine.[4] For this compound, a likely synthetic route involves a two-step process:
-
Cyclocondensation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate to form ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My cyclocondensation reaction (Step 1) has a low yield, and I observe multiple spots on my TLC plate.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side Reactions: Competing reactions, such as the self-condensation of the β-ketoester, can reduce the yield of the desired product.[5]
-
Impure Starting Materials: The presence of impurities in ethyl 4,4,4-trifluoroacetoacetate or formamidine acetate can inhibit the reaction.[5]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.[3] Extend the reaction time if necessary.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reflux temperature, ensuring it does not lead to the degradation of reactants or products.
-
Base: Ensure the base (e.g., sodium ethoxide) is freshly prepared and used in the correct stoichiometric amount. An excess or deficit of base can lead to side reactions.
-
-
Purify Starting Materials: Verify the purity of your starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purify them if significant impurities are detected.
Q2: During the hydrolysis of the ethyl ester (Step 2), I'm seeing an additional peak in my HPLC analysis besides my product and starting material.
Potential Cause:
-
Incomplete Hydrolysis: The most common reason for an additional peak is the presence of the starting ethyl ester, ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate. Basic hydrolysis of esters is a reversible reaction, and insufficient base, water, or reaction time can lead to incomplete conversion.[6][7]
Troubleshooting Steps:
-
Increase Base and Water Concentration: Use a higher concentration of NaOH solution or increase the volume of water to drive the equilibrium towards the carboxylate salt.
-
Extend Reaction Time and/or Increase Temperature: Heat the reaction mixture for a longer duration or at a higher temperature to ensure complete saponification. Monitor the disappearance of the ester peak by HPLC.
-
Ensure Proper Acidification: After the hydrolysis is complete, ensure that the reaction mixture is acidified sufficiently (to pH ~2-3) to protonate the carboxylate salt and precipitate the carboxylic acid. Incomplete acidification will result in a lower yield of the desired product.
Q3: My final product, this compound, shows a persistent impurity at a lower retention time in my reverse-phase HPLC, and I observe some gas evolution during the reaction workup.
Potential Cause:
-
Decarboxylation: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to lose CO2 and form the corresponding pyrimidine.[8][9] In this case, the impurity is likely 6-(trifluoromethyl)pyrimidine. The rate of decarboxylation can be influenced by the position of the carboxylic acid group on the pyrimidine ring.[10]
Troubleshooting Steps:
-
Control Temperature: Avoid excessive temperatures during both the hydrolysis and the subsequent workup and purification steps.
-
Minimize Exposure to Strong Acids at High Temperatures: While acidification is necessary, prolonged heating in a strongly acidic medium can promote decarboxylation. Perform the acidification at a lower temperature if possible.
-
Purification: If the decarboxylated impurity is present, it can often be removed by recrystallization from a suitable solvent system. The difference in polarity between the carboxylic acid and the decarboxylated product can be exploited for separation.
| Potential Impurity | Origin | Analytical Identification | Mitigation Strategy |
| Ethyl 4,4,4-trifluoroacetoacetate | Unreacted starting material | GC-MS, ¹H NMR | Optimize reaction time and stoichiometry in Step 1. |
| Formamidine | Unreacted starting material | ¹H NMR of crude product | Ensure appropriate stoichiometry and reaction conditions in Step 1. |
| Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate | Incomplete hydrolysis | HPLC (longer retention time than acid), ¹H NMR (presence of ethyl group signals) | Increase base concentration, reaction time, or temperature during hydrolysis (Step 2). |
| 6-(Trifluoromethyl)pyrimidine | Decarboxylation of the final product | HPLC (shorter retention time than acid), GC-MS, ¹H NMR (absence of carboxylic acid proton) | Avoid excessive heat during hydrolysis and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to assess the purity of this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a suitable wavelength (e.g., 254 nm) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any organic impurities that are present in significant amounts. ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[12]
Q2: How can I effectively remove residual solvents from my final product?
A: Residual solvents are a common type of impurity in API synthesis.[2] The most effective way to remove them is by drying the final product under vacuum at an elevated temperature. The choice of temperature should be high enough to facilitate solvent removal but low enough to prevent degradation (e.g., decarboxylation) of the product. Techniques like lyophilization (freeze-drying) can also be used for heat-sensitive compounds.
Q3: What are the typical acceptance criteria for impurities in a key intermediate like this?
A: The acceptable levels of impurities are generally guided by the ICH Q3A guidelines for new drug substances.[3] While this compound is an intermediate, the principles are often applied. Generally, any impurity present at a level of 0.10% or higher should be identified and characterized.[3] For a final API, stricter limits are often imposed, and it's good practice to minimize impurities as much as possible even at the intermediate stage.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period, followed by hot filtration to remove the carbon.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water, hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Visualized Workflows
Caption: Troubleshooting workflow for impurity identification.
References
- 1. moravek.com [moravek.com]
- 2. valencelabs.co [valencelabs.co]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrevise.org [chemrevise.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand out as a "privileged scaffold" due to their versatile biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive analysis of the characterization data for 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS: 933721-99-4), a key building block in the synthesis of novel therapeutic agents.
This document offers a detailed comparison with structurally related analogs, presenting experimental data and standardized protocols to ensure scientific rigor and reproducibility. Our objective is to equip researchers with the foundational knowledge required for the confident identification and utilization of this important chemical entity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Here, we compare the predicted and available experimental data for this compound with two key analogs: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and the non-fluorinated 6-Methylpyrimidine-4-carboxylic acid.
| Property | This compound | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | 6-Methylpyrimidine-4-carboxylic acid |
| CAS Number | 933721-99-4 | 1000931-46-3 | 138538-42-8 |
| Molecular Formula | C₆H₃F₃N₂O₂ | C₆H₃F₃N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 192.10 g/mol | 192.10 g/mol | 138.12 g/mol |
| Appearance | White to off-white solid | Powder | Solid |
| Boiling Point (Predicted) | 294.4 ± 40.0 °C | - | - |
| Density (Predicted) | 1.575 ± 0.06 g/cm³ | - | - |
| pKa (Predicted) | 2.38 ± 0.10 | - | - |
Expert Insights: The introduction of the trifluoromethyl group in place of a methyl group significantly increases the molecular weight and is predicted to lower the pKa, indicating increased acidity. This enhanced acidity can influence the compound's solubility and its interactions with biological targets.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data provides an unambiguous identification of a chemical compound. This section details the expected and available spectroscopic data for our target molecule and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR (Proton NMR):
¹³C NMR (Carbon NMR):
Similarly, a detailed experimental ¹³C NMR spectrum for the target compound is not widely published. However, the spectrum is expected to show signals for the six distinct carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon (which would appear as a quartet due to coupling with the fluorine atoms), and the four carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands.
Expected FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 1760-1690 (strong) | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |
| 1350-1150 (strong) | C-F stretch | Trifluoromethyl group |
| 1320-1210 | C-O stretch | Carboxylic acid |
| 1440-1395 & 950-910 | O-H bend | Carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]+ or [M-H]- would be expected at m/z 192 or 191, respectively. Common fragmentation patterns for pyrimidine carboxylic acids involve the loss of the carboxylic acid group (CO₂H) or fragments of the pyrimidine ring.
Experimental Protocols: A Guide to Reproducible Data Acquisition
To ensure the acquisition of high-quality, reproducible characterization data, the following standardized protocols are recommended.
NMR Spectroscopy Workflow
Caption: Standard workflow for acquiring NMR spectra.
Causality in Experimental Choices: The choice of deuterated solvent is crucial as it must dissolve the analyte without interfering with its signals. Shimming is essential for obtaining sharp, well-resolved peaks, which is critical for accurate structural elucidation.
FT-IR Spectroscopy Workflow
Caption: Workflow for FT-IR analysis of a solid sample.
Expert Insights: The KBr pellet method is a common technique for solid samples as KBr is transparent in the mid-IR region. It is critical to grind the sample finely to minimize light scattering, which can distort the spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS) Workflow
Caption: General workflow for ESI-Mass Spectrometry.
Trustworthiness of the Protocol: ESI is a "soft" ionization technique, which minimizes fragmentation and typically allows for the clear observation of the molecular ion, providing reliable molecular weight information. The choice of solvent and additives can be optimized to enhance ionization efficiency.
Conclusion
The comprehensive characterization of this compound is paramount for its effective application in research and development. This guide has provided a comparative analysis of its physicochemical and spectroscopic properties alongside structurally similar compounds. By following the detailed experimental protocols outlined, researchers can ensure the acquisition of high-quality, reliable data. As more experimental data for this compound becomes publicly available, this guide will serve as a foundational reference for its continued investigation and utilization in the synthesis of next-generation pharmaceuticals and agrochemicals.
Comparative Analysis of the Biological Activity of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its foundational presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) foreshadows its vast therapeutic potential.[1] When functionalized, pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group further enhances this potential. The high electronegativity and lipophilicity of the CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
This guide provides an in-depth comparison of the biological activities of derivatives based on the 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid scaffold. We will dissect their performance as anticancer agents, explore their mechanisms of action as enzyme inhibitors, and provide the experimental frameworks necessary for their evaluation.
The Core Scaffold: A Foundation for Diversity
The primary structure for this class of compounds is this compound. Chemical diversity and subsequent biological activity are primarily achieved by modifying the carboxylic acid moiety, most commonly through the formation of amide linkages. This allows for the introduction of a wide array of substituents to probe interactions with biological targets.
Comparative Biological Evaluation: Anticancer Activity
A predominant focus of research on this scaffold has been in oncology, where derivatives have shown significant promise, particularly as kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and survival; its dysregulation is a hallmark of many cancers.[4] Pyrimidine-based structures are well-established as potent EGFR inhibitors.[5][6] While much of the specific data focuses on the closely related 5-(trifluoromethyl)pyrimidine scaffold, the structure-activity relationship (SAR) principles are highly relevant and transferable.
A notable study on 5-trifluoromethylpyrimidine derivatives revealed that the nature of the amide substituent is a crucial determinant of anticancer potency.[5][6] For instance, compound 9u from this series, which features a substituted thiophene-2-carboxamide and a fluorophenyl acrylamide group, demonstrated exceptional potency against multiple cancer cell lines and direct EGFR kinase inhibition.[5][6]
Key Comparative Insights:
-
Aromatic vs. Aliphatic Amides: Derivatives bearing aromatic substituents on the amide nitrogen generally exhibit superior antitumor activity compared to those with aliphatic groups.[5]
-
Substituent Effects: The electronic properties and position of substituents on the aromatic ring can fine-tune activity. A 3-fluorophenyl group, as seen in compound 9c , conferred potent inhibition.[5]
Table 1: Comparative Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives (EGFR Inhibitors)
| Compound ID | R Group (Amide Substituent) | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 PC-3 (μM) | IC50 EGFR Kinase (μM) | Reference |
| 9u | (E)-4-(3-(3-fluorophenyl)acrylamido)phenyl | 0.35 | 3.24 | 5.12 | 0.091 | [5][6] |
| 9c | 4-(3-Fluoro-benzoylamino)-phenyl | 2.23 | 5.32 | 16.35 | N/A | [5] |
| 9a | 4-Benzoylamino-phenyl | >40 | >40 | >40 | N/A | [5] |
| Gefitinib | (Positive Control) | 0.08 | 3.65 | 4.87 | 0.033 | [6] |
Data synthesized from published studies. "N/A" indicates data not available in the cited source.
General Cytotoxic Activity
Beyond specific kinase inhibition, trifluoromethyl pyrimidine derivatives have been assessed for broader cytotoxic effects against various cancer cell lines. In one study, a series of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivatives, further modified with different amide moieties, were evaluated for anticancer activity.[7][8] These compounds demonstrated moderate activity, with compound 5v showing the highest inhibition rate against the PC3 (prostate cancer) cell line.[8] This suggests that the core scaffold can be adapted to target different cellular mechanisms leading to cancer cell death.
Table 2: Comparative Cytotoxicity of 6-Trifluoromethyl Pyrimidine Amide Derivatives
| Compound ID | Amide Moiety | % Inhibition vs. PC3 | % Inhibition vs. K562 | % Inhibition vs. Hela | % Inhibition vs. A549 | Reference |
| 5l | 3,4-dichlorobenzamide | 54.94 | 29.87 | 35.84 | 30.12 | [8] |
| 5n | 2,4-dichlorobenzamide | 51.71 | 31.25 | 40.11 | 35.45 | [8] |
| 5r | 4-(trifluoromethyl)benzamide | 55.32 | 25.68 | 33.67 | 28.97 | [8] |
| 5v | 4-methoxy-3-(trifluoromethyl)benzamide | 64.20 | 37.80 | 48.25 | 40.78 | [8] |
| Doxorubicin | (Positive Control) | 95.87 | 93.56 | 96.54 | 94.32 | [8] |
Activity measured at a concentration of 5 µg/ml.
Experimental Design & Protocols
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for the synthesis and evaluation of these derivatives.
Protocol 1: General Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxamide Derivatives
This protocol outlines a common synthetic route, which involves the initial formation of the pyrimidine ring followed by amide coupling.[7][8]
Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine.
-
React ethyl trifluoroacetoacetate with formamidine acetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with acid, and collect the precipitate.
Step 2: Chlorination of the Pyrimidine Ring.
-
Treat 4-hydroxy-6-(trifluoromethyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Heat the mixture to facilitate the conversion to 4-chloro-6-(trifluoromethyl)pyrimidine.
-
Carefully quench the reaction and purify the product.
Step 3: Nucleophilic Aromatic Substitution to Introduce an Amine.
-
React the 4-chloro derivative with a suitable aminophenol (e.g., 4-aminophenol) to form an intermediate like 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline.[7][8]
Step 4: Amide Coupling.
-
Dissolve the aniline intermediate from Step 3 in a suitable solvent (e.g., DCM or DMF).
-
Add the desired carboxylic acid and a coupling agent (e.g., HATU or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the final amide product by column chromatography.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Comparative Analysis for Modern Drug Discovery
Introduction: The Indispensable Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (–CF3) group has become a cornerstone of modern drug design, and for good reason. Its unique electronic properties can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule. The strong carbon-fluorine bonds are resistant to oxidative metabolism, increasing the drug's half-life. Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. Consequently, the strategic introduction of a –CF3 group is a widely employed tactic in the optimization of lead compounds.
This guide provides a comparative analysis of the most common classes of trifluoromethylated building blocks, offering insights into their reactivity, substrate scope, and practical application. We will delve into the mechanistic nuances of nucleophilic, electrophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic challenge.
The Trifluoromethylation Toolbox: A Comparative Overview
The synthetic chemist's toolbox for introducing the –CF3 group is diverse, with each tool having its own set of strengths and ideal applications. The choice of reagent is dictated by the nature of the substrate and the desired transformation. We can broadly classify these reagents into three main categories: nucleophilic, electrophilic, and radical.
| Reagent Class | Key Examples | Mechanism | Common Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Delivers a "CF3-" anion equivalent | Aldehydes, ketones, imines | High reactivity with carbonyls | Moisture sensitive, requires an initiator |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Delivers a "CF3+" cation equivalent | Nucleophiles (e.g., thiols, phenols, β-ketoesters) | Broad substrate scope, bench-stable | Can be expensive, may require specific catalysts |
| Radical | Sodium Triflinate (Langlois' Reagent), Togni's Reagent II | Generates a CF3• radical | Alkenes, (hetero)arenes | Good for late-stage functionalization | May require photoredox or radical initiation conditions |
Mechanistic Deep Dive & Experimental Considerations
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most widely used nucleophilic trifluoromethylating agent. It acts as a stable and convenient source of the trifluoromethyl anion (CF3-), which is otherwise a highly unstable species.
Mechanism of Action: The reaction is typically initiated by a substoichiometric amount of a fluoride source or a Lewis base, which activates the silicon-carbon bond to generate a hypervalent siliconate intermediate. This intermediate then delivers the CF3- nucleophile to an electrophilic substrate, such as a carbonyl or imine.
Caption: Mechanism of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent.
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3
This protocol describes the trifluoromethylation of benzaldehyde as a representative example.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol, 213 mg)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol, 0.1 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the TMS ether.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Electrophilic Trifluoromethylation: The Togni Reagents
Electrophilic trifluoromethylating agents are bench-stable, crystalline solids that deliver a "CF3+" equivalent to a wide range of nucleophiles. The Togni reagents, which feature a hypervalent iodine center, are the most prominent members of this class.
Mechanism of Action: The precise mechanism can vary depending on the substrate and reaction conditions, but a general pathway involves the activation of the Togni reagent by a Lewis acid or a Brønsted acid. This enhances the electrophilicity of the iodine center, facilitating the transfer of the CF3 group to the nucleophile.
Caption: General Mechanism for Electrophilic Trifluoromethylation with Togni's Reagent.
Experimental Protocol: S-Trifluoromethylation of a Thiol using a Togni Reagent
This protocol describes the S-trifluoromethylation of thiophenol as a representative example.
Materials:
-
Thiophenol (1.0 mmol, 110 mg)
-
Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.1 mmol, 348 mg)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add thiophenol (1.0 mmol) and anhydrous DCM (5 mL).
-
Add Togni's Reagent I (1.1 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-trifluoromethylated product.
Radical Trifluoromethylation: Sodium Triflinsate (Langlois' Reagent)
Radical trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, particularly for the trifluoromethylation of heteroarenes. Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent, is a common precursor to the trifluoromethyl radical (CF3•).
Mechanism of Action: The reaction is initiated by an oxidant, which oxidizes the triflinate salt to a triflyl radical. This radical readily extrudes sulfur dioxide (SO2) to generate the key trifluoromethyl radical. The CF3• radical then adds to an aromatic or heteroaromatic ring, and the resulting radical intermediate is oxidized to the final product.
Caption: Mechanism of Radical Trifluoromethylation using Sodium Triflinate.
Experimental Protocol: Radical Trifluoromethylation of a Heteroarene
This protocol describes the trifluoromethylation of caffeine as a representative example.
Materials:
-
Caffeine (1.0 mmol, 194 mg)
-
Sodium triflinate (CF3SO2Na) (2.0 mmol, 312 mg)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (4.0 mmol, 0.51 mL)
-
Acetonitrile (MeCN) (5 mL)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add caffeine (1.0 mmol) and sodium triflinate (2.0 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask.
-
Stir the mixture vigorously and begin to heat to 60 °C.
-
Slowly add tert-butyl hydroperoxide (4.0 mmol) to the reaction mixture over a period of 30 minutes.
-
Continue to stir the reaction at 60 °C for 2 hours, or until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated caffeine.
Conclusion and Future Outlook
The selection of a trifluoromethylating agent is a critical decision in the design of a synthetic route. Nucleophilic reagents like the Ruppert-Prakash reagent are ideal for the trifluoromethylation of carbonyls and imines. Electrophilic reagents, such as the Togni reagents, offer broad substrate scope for the functionalization of a variety of nucleophiles. Radical trifluoromethylation, often employing sodium triflinate, has proven to be a powerful strategy for the late-stage functionalization of complex molecules, particularly heteroarenes.
The field of trifluoromethylation continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable methods. The emergence of photoredox catalysis has opened up new avenues for radical trifluoromethylation under mild conditions. As our understanding of the underlying mechanisms deepens, we can expect the development of even more sophisticated and powerful trifluoromethylating agents to further empower the field of drug discovery.
A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)pyrimidine Derivatives as Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the 6-(trifluoromethyl)pyrimidine scaffold represents a privileged core structure. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nitrogen-rich pyrimidine ring, facilitate critical interactions with a multitude of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-(trifluoromethyl)pyrimidine derivatives, with a particular focus on their role as potent and selective kinase inhibitors. By synthesizing data from pivotal studies, we will explore how strategic modifications to this scaffold modulate binding affinity, selectivity, and cellular activity, offering a valuable resource for the rational design of next-generation therapeutics.
The 6-(Trifluoromethyl)pyrimidine Core: A Foundation for Potency
The 6-(trifluoromethyl)pyrimidine moiety serves as an excellent bioisostere for other aromatic systems and possesses a unique combination of properties that make it highly attractive for kinase inhibitor design. The potent electron-withdrawing nature of the -CF3 group modulates the pKa of the pyrimidine ring, influencing its hydrogen bonding capabilities. This is particularly crucial for interacting with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. Furthermore, the trifluoromethyl group can engage in favorable fluorine-protein interactions and enhance metabolic stability and membrane permeability.
The general structure of the 6-(trifluoromethyl)pyrimidine core allows for substitutions at the C2, C4, and C5 positions, each providing a vector for optimizing pharmacological properties. The most extensively studied derivatives are those with substitutions at the C2 and C4 positions, often featuring amino or arylamino groups that are crucial for establishing key hydrogen bonds and hydrophobic interactions within the kinase active site.
Caption: Key modification points on the 6-(trifluoromethyl)pyrimidine scaffold.
Comparative SAR Analysis: A Tale of Three Kinases
To illustrate the versatility of the 6-(trifluoromethyl)pyrimidine scaffold, we will compare its application in the development of inhibitors for three distinct kinase targets: Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), and Janus Kinase 2 (JAK2).
Case Study 1: EGFR Inhibitors for Non-Small Cell Lung Cancer
Mutations in EGFR are a key driver in a subset of non-small cell lung cancers (NSCLC). The development of inhibitors that can overcome resistance mutations, such as T790M, is a critical therapeutic goal. A series of 5-(trifluoromethyl)pyrimidine derivatives has been designed and evaluated as potent EGFR inhibitors.
SAR at the C2 and C4 Positions:
The general scaffold for these inhibitors features a substituted aniline at the C2 position and a substituted amino-thiophene carboxamide at the C4 position. The SAR exploration focused on modifications of the acrylamide moiety attached to the C2-aniline.
| Compound | R Group (Acrylamide) | EGFR Kinase IC50 (µM) | A549 Cell IC50 (µM) |
| 9a | Phenyl | 0.19 | 1.15 |
| 9d | 3-fluorophenyl | 0.11 | 0.42 |
| 9u | 3-fluorophenyl | 0.091 | 0.35 |
| Gefitinib | (Reference) | 0.15 | 0.98 |
Data synthesized from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
Key Insights:
-
C2-Aniline Acrylamide: The introduction of an acrylamide group on the C2-aniline is crucial for activity. The nature of the substituent on the phenyl ring of the acrylamide significantly impacts potency.
-
Fluorine Substitution: A fluorine atom at the 3-position of the phenyl ring (compound 9d ) enhances both enzymatic and cellular potency compared to the unsubstituted analog (9a ).
-
C4-Thiophene Carboxamide: The N-methylthiophene-2-carboxamide at the C4 position is a key feature. Compound 9u , which shares the 3-fluorophenyl acrylamide of 9d but has an optimized C4 moiety, demonstrates the highest potency, surpassing the reference drug Gefitinib. This highlights the importance of synergistic optimization at both the C2 and C4 positions.
Case Study 2: PYK2 Inhibitors for Osteoporosis and Inflammation
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cellular processes like migration, proliferation, and inflammation. Its inhibition is a potential therapeutic strategy for osteoporosis and inflammatory diseases. A series of 2,4-diamino-6-(trifluoromethyl)pyrimidine derivatives were investigated as PYK2 inhibitors.
SAR for Potency and Selectivity:
The development of these inhibitors aimed to transform a FAK-selective series into a PYK2-selective one. This was achieved through modifications at the C2 and C4 positions.
| Compound | C2-Substituent | C4-Substituent | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| Lead Cmpd | 3-chloro-4-fluoroaniline | (R)-3-amino-piperidine | 200 | 20 | 0.1 |
| Optimized Cmpd | 3,5-dichloroaniline | (R)-3-amino-piperidine | 15 | >1000 | >66 |
Representative data illustrating the shift in selectivity described in the study on trifluoromethylpyrimidine-based PYK2 inhibitors.
Key Insights:
-
C2-Aniline Substitution: The substitution pattern on the C2-aniline ring is a critical determinant of selectivity. Moving from a 3-chloro-4-fluoro substitution to a 3,5-dichloro substitution dramatically shifts the selectivity from FAK to PYK2. This is likely due to the altered electronic and steric profile of the aniline ring, leading to differential interactions within the ATP-binding pockets of the two kinases.
-
C4-Amino Piperidine: The (R)-3-amino-piperidine at the C4 position appears to be a favorable moiety for maintaining potency. The optimization efforts focused on the C2-substituent to achieve the desired selectivity profile.
Case Study 3: JAK2 Inhibitors for Myeloproliferative Neoplasms
The Janus kinase (JAK) family, particularly JAK2, plays a central role in signal transduction from cytokine receptors. Aberrant JAK2 signaling is a hallmark of myeloproliferative neoplasms. A series of 4-aryl-2-aminoalkylpyrimidine derivatives were developed as potent and selective JAK2 inhibitors.
SAR for JAK2 Potency:
The optimization of a high-throughput screening hit led to the discovery of potent JAK2 inhibitors by modifying the C2 and C4 positions of the pyrimidine core.
| Compound | C2-Substituent | C4-Substituent | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) |
| Hit 1 | 2-(pyrrolidin-1-yl)ethanamine | 4-acetylphenyl | 1000 | >10000 | >10000 |
| 10d (XL019) | 2-(pyrrolidin-1-yl)ethanamine | 4-(1H-pyrazol-4-yl)phenyl | 2.2 | 134 | 214 |
Data for the hit compound and the clinical candidate XL019 from the study on 4-aryl-2-aminoalkylpyrimidines as JAK2 inhibitors.
Key Insights:
-
C4-Aryl Substitution: The modification of the C4-substituent from a simple 4-acetylphenyl group to a more complex 4-(1H-pyrazol-4-yl)phenyl group resulted in a significant increase in potency. The pyrazole moiety likely engages in additional hydrogen bonding interactions within the JAK2 active site.
-
C2-Aminoalkyl Group: The 2-(pyrrolidin-1-yl)ethanamine at the C2 position was maintained from the initial hit and proved to be a key contributor to the overall binding and desired physicochemical properties of the series.
Experimental Protocols for SAR Evaluation
The generation of reliable SAR data is contingent on robust and reproducible experimental protocols. Below are representative, detailed methodologies for the synthesis of a key intermediate and a standard in vitro kinase inhibition assay.
Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine
This protocol describes a common method for synthesizing the key intermediate used in the preparation of many C2 and C4 substituted derivatives.
Materials:
-
2,4-dihydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine (1 eq.) and N,N-dimethylaniline (0.1 eq.) in phosphorus oxychloride (5 eq.) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the excess POCl3 is removed under reduced pressure.
-
The residue is dissolved in toluene and slowly poured into a mixture of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, PYK2, JAK2)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for the structure-activity relationship evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The 6-(trifluoromethyl)pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of its application in targeting EGFR, PYK2, and JAK2 reveals that while the core structure provides a solid foundation for kinase binding, the nature and positioning of substituents are paramount in dictating potency and selectivity. The C2 and C4 positions are the primary handles for modulating these properties, with subtle changes in substitution patterns leading to dramatic shifts in the target profile.
Future research in this area will likely focus on several key aspects:
-
Novel C5 Substitutions: While less explored, the C5 position offers an opportunity to fine-tune physicochemical properties such as solubility and metabolic stability without drastically altering the core binding interactions.
-
Targeting Kinase Mutants: The continued emergence of drug resistance in cancer therapy necessitates the design of inhibitors that can effectively target mutated kinases. The 6-(trifluoromethyl)pyrimidine scaffold will undoubtedly be a valuable tool in this endeavor.
-
Dual-Target Inhibitors: For complex diseases, inhibiting multiple nodes in a signaling pathway can offer enhanced therapeutic benefit. The modular nature of this scaffold makes it amenable to the design of dual-target or multi-target inhibitors.
By leveraging the insights from existing SAR studies and employing rational drug design principles, the 6-(trifluoromethyl)pyrimidine core will continue to be a cornerstone in the development of innovative kinase inhibitors for a wide range of human diseases.
A Definitive Guide to the Structural Confirmation of Synthesized 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, multi-technique approach to verifying the successful synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid (CAS No. 933721-99-4), a key building block in modern pharmaceutical research.[1] The strategic incorporation of a trifluoromethyl group into a pyrimidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this highly valuable.[2]
This guide moves beyond a simple checklist of techniques. It delves into the "why" behind the experimental choices, offering a self-validating workflow that ensures the highest degree of confidence in your synthesized material. We will compare expected analytical data with a discussion of potential alternative interpretations, providing a robust framework for structural elucidation.
The Strategic Imperative: A Multi-Pronged Analytical Approach
Relying on a single analytical technique for structural confirmation is fraught with risk. Ambiguities in one method can be definitively resolved by another. For a molecule with the nuanced features of this compound—a heterocyclic aromatic ring, a carboxylic acid, and a trifluoromethyl group—a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and unequivocal confirmation.
Caption: Workflow for the synthesis and structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular skeleton, revealing the connectivity and chemical environment of each atom. For this molecule, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is necessary for complete assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and keep the acidic proton from exchanging too rapidly.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive and crucial experiment for confirming the trifluoromethyl group.[3]
-
2D NMR Acquisition (Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, though none are expected in this specific molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is critical for establishing long-range (2-3 bond) correlations between protons and carbons, confirming the substitution pattern on the pyrimidine ring.
-
Data Interpretation and Comparison:
The power of NMR lies in comparing the observed data to theoretically expected values and using correlation experiments to piece the puzzle together.
Caption: Key NMR correlations for structural confirmation.
Table 1: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations | Rationale & Expert Insight |
| ¹H NMR | ||||
| H-2 | ~9.5 | Singlet (s) | C-4, C-6 | The protons on a pyrimidine ring are highly deshielded due to the electronegativity of the two nitrogen atoms.[4][5] |
| H-5 | ~9.2 | Singlet (s) | C-4, C-6 | Proximity to the electron-withdrawing carboxylic acid and CF₃ group influences the exact shift. |
| COOH | ~13-14 (in DMSO-d₆) | Broad Singlet (br s) | C-4, C-5 | The acidic proton signal is typically broad and its chemical shift is highly variable.[6][7] It will disappear upon D₂O exchange. |
| ¹³C NMR | ||||
| C-4 (COOH) | ~165 | Singlet (s) | H-2, H-5, COOH | The carboxylic acid carbon is significantly deshielded.[6][7] |
| C-2 | ~160 | Doublet (d, from ¹JCH) | H-2 | |
| C-6 | ~155 | Quartet (q, from ¹JCF) | H-2, H-5 | The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. This is a key signature. |
| C-5 | ~122 | Doublet (d, from ¹JCH) | H-5, COOH | |
| CF₃ | ~120 | Quartet (q, from ¹JCF) | - | The signal for the trifluoromethyl carbon itself will also be a quartet. Its chemical shift is influenced by the aromatic system.[8] |
| ¹⁹F NMR | ||||
| CF₃ | -65 to -75 | Singlet (s) | - | The ¹⁹F NMR should show a clean singlet, as there are no nearby protons or other fluorine atoms to couple with. The chemical shift is characteristic of an aromatic CF₃ group.[9] Computational DFT calculations can predict this shift with high accuracy.[8][10] |
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and helps to keep the molecule intact.
-
Mass Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Negative Ion Mode [M-H]⁻: Often ideal for carboxylic acids, which readily deprotonate.
-
Positive Ion Mode [M+H]⁺: Protonation can also occur, likely on one of the pyrimidine nitrogens.
-
-
HRMS Acquisition: If available, acquire a high-resolution spectrum to determine the exact mass to at least four decimal places.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Data Interpretation and Comparison:
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale & Expert Insight |
| Molecular Formula | C₆H₃F₃N₂O₂ | |
| Monoisotopic Mass | 192.0147 | This is the exact mass to be confirmed by HRMS. |
| [M-H]⁻ (Negative ESI) | m/z 191.0075 | Loss of the acidic proton is the most likely event in negative ion mode. |
| [M+H]⁺ (Positive ESI) | m/z 193.0219 | Protonation of a ring nitrogen is expected. |
| Key Fragment Ions (MS/MS) | * m/z 147: [M-H-CO₂]⁻ or [M+H-HCOOH]⁺ | The loss of 44 or 46 Da corresponding to decarboxylation or loss of formic acid is a very common fragmentation pathway for aromatic carboxylic acids.[11][12] |
| * m/z 123: [M-H-CF₃]⁻ | Loss of the trifluoromethyl radical (69 Da) is another plausible fragmentation. |
A match between the observed exact mass and the calculated mass for C₆H₃F₃N₂O₂ to within 5 ppm error provides extremely strong evidence for the correct elemental composition.
III. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Data Interpretation and Comparison:
Table 3: Expected Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insight |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key indicator of its presence.[6][7][13] |
| ~1720 - 1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch is a strong, sharp peak. Its position can be influenced by conjugation with the pyrimidine ring.[14][15] |
| ~1600 - 1450 | C=C and C=N ring stretches | Medium-Strong | These absorptions are characteristic of the aromatic pyrimidine ring system.[4][15] |
| ~1350 - 1100 | C-F stretches (CF₃ group) | Strong | The C-F bonds of the trifluoromethyl group give rise to one or more very strong absorption bands. This is a definitive marker for the CF₃ group. |
| ~920 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, though less commonly cited, band for a carboxylic acid dimer.[13] |
The simultaneous observation of the broad O-H stretch, the strong C=O stretch, and the intense C-F stretches provides a quick and reliable confirmation of the three key functional moieties in the molecule.
Conclusion: A Self-Validating System for Unimpeachable Results
The structural confirmation of synthesized this compound is achieved not by a single piece of data, but by the overwhelming consensus of multiple, orthogonal analytical techniques. The detailed connectivity provided by 1D and 2D NMR, the unequivocal molecular formula from HRMS, and the functional group fingerprint from IR spectroscopy create a self-validating system. When the data from each experiment aligns with the expected values as detailed in this guide, researchers can proceed with absolute confidence in the identity and purity of their compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Comparative Guide to the Purity Assessment of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a crucial building block in modern medicinal chemistry. We will explore the rationale behind method development, compare its performance with alternative technologies, and provide detailed, actionable protocols grounded in scientific first principles and regulatory expectations.
Introduction: The Significance of Purity for this compound
This compound is a heterocyclic compound featuring a trifluoromethyl group, which often imparts desirable properties such as enhanced metabolic stability and binding affinity in drug candidates. Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final drug product. Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products) and degradation of the substance over time.[1] Therefore, a robust and reliable analytical method for purity assessment is essential.
This guide will focus on a stability-indicating HPLC method, designed to separate the main component from its potential impurities and degradation products, thereby providing a comprehensive purity profile.[2][3][4][5]
The Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and stability testing.[2][6] Its versatility, robustness, and high resolving power make it ideal for separating a wide range of compounds, including polar and non-polar molecules.
Rationale for Method Development
For a polar, ionizable compound like this compound, an RP-HPLC method is highly suitable. The trifluoromethyl group adds hydrophobicity, while the carboxylic acid and pyrimidine ring introduce polarity and the potential for ionization.
Our proposed method development is guided by the following principles:
-
Stationary Phase Selection: A C18 (octadecyl) column is the most common starting point for RP-HPLC due to its broad applicability and hydrophobicity.[7]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes.[8] The organic modifier strength is adjusted to control the retention time of the main peak, while the buffer is crucial for controlling the ionization state of the carboxylic acid, which significantly impacts retention and peak shape.
-
pH Control: The pKa of the carboxylic acid group dictates the optimal pH of the mobile phase. By setting the pH of the aqueous phase to be at least 2 pH units below the pKa of the carboxylic acid, we ensure it is in its neutral, protonated form, leading to better retention and sharper peaks on a C18 column.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice. A photodiode array (PDA) detector is preferred as it can provide spectral information, aiding in peak identification and purity assessment.[9][10]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to be a self-validating system, where the forced degradation study will demonstrate the method's ability to separate the active ingredient from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
Forced Degradation Study: [1][11]
To demonstrate the stability-indicating nature of the method, the following stress conditions should be applied to the sample:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 4 hours.[12]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before injection.
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The results of the forced degradation study should show that the main peak is well-resolved from all degradation product peaks, confirming the method's specificity.
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other techniques can offer advantages in specific scenarios. Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC.
Advantages over HPLC:
-
Speed: Significantly shorter run times.
-
Resolution: Improved separation of closely eluting impurities.
-
Sensitivity: Sharper peaks lead to higher sensitivity.
Disadvantages:
-
Higher Cost: UPLC systems and columns are more expensive.
-
System Pressure: Operates at much higher backpressures, requiring specialized instrumentation.
Comparative UPLC Protocol:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. For ionizable molecules like carboxylic acids, CE can be a powerful alternative.
Advantages over HPLC:
-
High Efficiency: Generates very sharp peaks and high theoretical plate counts.
-
Low Sample and Reagent Consumption: Uses nanoliter injection volumes and minimal solvent.
-
Orthogonal Selectivity: Separation mechanism is different from HPLC, providing a complementary purity profile.
Disadvantages:
-
Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the short path length.
-
Reproducibility: Can be more challenging to achieve the same level of reproducibility as HPLC.
Comparative CE Protocol:
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D. |
| Background Electrolyte | 25 mM Sodium Phosphate buffer, pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 254 nm |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical techniques discussed.
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Typical Run Time | 25-30 minutes | 5-10 minutes | 10-15 minutes |
| Relative Resolution | Good | Excellent | Excellent |
| Relative Sensitivity (UV) | High | Very High | Moderate |
| Solvent Consumption | High | Low | Very Low |
| System Cost | Moderate | High | Moderate |
| Method Robustness | High | High | Moderate |
Conclusion and Recommendations
For the routine purity assessment of this compound, the developed stability-indicating HPLC method provides a robust, reliable, and cost-effective solution. It offers a good balance of resolution, sensitivity, and ruggedness, making it well-suited for quality control environments.
UPLC should be considered when higher throughput or enhanced resolution of complex impurity profiles is required. Capillary Electrophoresis serves as an excellent orthogonal technique for method validation and for confirming the purity profile obtained by HPLC, especially when dealing with challenging separations.
The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the complexity of the sample matrix. It is strongly recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
References
- 1. biomedres.us [biomedres.us]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Strategic Overview: Building Blocks vs. Late-Stage Functionalization
An Expert's Guide to the Synthesis of Trifluoromethylated Pyrimidines: A Comparative Analysis of Modern Synthetic Routes
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This "super-substituent" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among privileged heterocyclic cores, the pyrimidine ring is a frequent flyer in pharmaceuticals, from antivirals to oncology agents. Consequently, the efficient synthesis of trifluoromethylated pyrimidines is a topic of paramount importance for drug development professionals and organic chemists.
This guide provides a comparative analysis of the principal synthetic strategies for accessing trifluoromethylated pyrimidines. We will move beyond a simple catalog of reactions to dissect the underlying mechanisms, evaluate the pros and cons of each approach, and provide actionable experimental protocols. Our focus is on the "why" behind the chemistry, empowering researchers to make informed decisions in their synthetic planning.
The synthetic approaches to trifluoromethylated pyrimidines can be broadly categorized into two major strategies:
-
Cyclization of CF3-Containing Building Blocks: This bottom-up approach involves constructing the pyrimidine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy is often robust and high-yielding for specific target molecules.
-
Late-Stage Trifluoromethylation: This top-down approach involves introducing the CF3 group directly onto a pre-formed pyrimidine ring. This is particularly valuable for the rapid diversification of compound libraries and for synthesizing analogs of existing non-fluorinated pyrimidines.
Part 1: Synthesis from CF3-Containing Building Blocks: The Cyclization Approach
The most traditional and often high-yielding method to synthesize trifluoromethylated pyrimidines is to construct the ring from acyclic precursors that already contain the CF3 group. This approach offers excellent control over the regiochemistry of the final product.
Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds
A cornerstone of this strategy is the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related N-C-N synthon. Ethyl 4,4,4-trifluoroacetoacetate is a workhorse reagent in this context.[1][2]
Mechanism & Causality: The reaction proceeds via a classical condensation mechanism. The more electrophilic carbonyl carbon adjacent to the CF3 group is preferentially attacked by one of the amino groups of the amidine. This is followed by an intramolecular cyclization via attack of the second amino group on the remaining carbonyl, and subsequent dehydration to afford the aromatic pyrimidine ring. The strong electron-withdrawing nature of the CF3 group activates the adjacent carbonyl, facilitating the initial nucleophilic attack and driving the reaction forward.
Workflow: Pyrimidine Synthesis via Dicarbonyl Condensation
Caption: General workflow for pyrimidine synthesis from CF3-β-ketoesters.
The Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[3][4] When a trifluoromethylated β-ketoester is used, this provides direct access to trifluoromethylated dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidones.[5][6]
Mechanism & Causality: While several mechanisms have been proposed, a widely accepted pathway involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[3] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final product. Using trifluorinated ketoesters can influence the reaction mechanism, with studies suggesting that the reaction may preferentially proceed through an enamine intermediate formed between the ketoester and urea/thiourea.[4]
Comparative Data: Building Block Approaches
| Method | CF3-Source | Key Synthon | Typical Yield | Advantages | Disadvantages |
| Dicarbonyl Condensation | Ethyl trifluoroacetoacetate[1] | Amidines, Guanidine | 60-95%[7] | High yields, predictable regiochemistry, readily available starting materials. | Limited to substitution patterns dictated by the initial building blocks. |
| Biginelli Reaction | Ethyl trifluoroacetoacetate[5] | Aldehyde, Urea/Thiourea | 50-80%[6] | One-pot, multicomponent, rapid assembly of complex structures. | Primarily yields dihydropyrimidines requiring a subsequent oxidation step. |
| From Trifluoroacetonitrile | Trifluoroacetonitrile[7] | β-Diketones | 70-95%[7] | Direct route to 2-CF3 pyrimidines. | Trifluoroacetonitrile is a toxic gas, requiring specialized handling. |
Protocol 1: Synthesis of 2-Phenyl-4-hydroxy-6-(trifluoromethyl)pyrimidine
This protocol is adapted from a general procedure for the condensation of CF3-β-ketoesters with amidines.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add benzamidine hydrochloride and stir at room temperature for 20 minutes.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrimidine.
Part 2: Late-Stage Trifluoromethylation of Pyrimidines
Introducing the CF3 group onto a pre-existing pyrimidine ring is a highly attractive strategy, especially for medicinal chemistry applications where rapid analog synthesis is crucial. These methods can be broadly classified by the nature of the trifluoromethylating species: radical, nucleophilic, or electrophilic.
Radical Trifluoromethylation
Radical trifluoromethylation is arguably the most versatile method for the C-H functionalization of heterocycles. These reactions typically involve a CF3 radical precursor, an initiator (often an oxidant), and sometimes a metal catalyst.
Key Reagents & Mechanisms:
-
Langlois Reagent (CF3SO2Na): This inexpensive and stable solid is a popular source of the CF3 radical.[8] In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), it generates the trifluoromethyl radical (•CF3).[9][10] The reaction with electron-deficient heterocycles like pyrimidines proceeds via a Minisci-type mechanism. The electrophilic •CF3 radical adds to the electron-deficient pyrimidine ring, forming a radical cation intermediate which is then oxidized and deprotonated to restore aromaticity.
-
Togni and Umemoto Reagents: While often classified as electrophilic reagents, these can also serve as sources of •CF3 under photoredox or copper catalysis.[11][12] For instance, the Togni reagent, in the presence of a copper(I) catalyst, can generate a CF3 radical.[11]
Mechanism: Radical Trifluoromethylation of Pyrimidine
Caption: Minisci-type mechanism for radical trifluoromethylation of pyrimidines.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, often referred to as "CF3+" sources, react with nucleophilic sites on the pyrimidine ring. These reagents are typically hypervalent iodine compounds or sulfonium salts.
Key Reagents & Mechanisms:
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[13][14] They are powerful electrophilic agents capable of trifluoromethylating a wide range of nucleophiles.[15] For direct C-H trifluoromethylation of pyrimidines, palladium catalysis is often required to facilitate the reaction, typically at an ortho position to a directing group.[15]
-
Togni Reagents: These are hypervalent iodine(III)-CF3 reagents.[16] They are generally milder than Umemoto reagents and show broad functional group tolerance.[17] Direct trifluoromethylation of neutral pyrimidines can be challenging, but they are effective for activated substrates or in metal-catalyzed processes.[18]
Nucleophilic and Transition-Metal Catalyzed Trifluoromethylation
These methods typically involve the reaction of a halopyrimidine with a nucleophilic CF3 source, often mediated by a transition metal, most commonly copper.[18][19]
Key Reagents & Mechanisms:
-
Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a nucleophilic CF3 source that can be used in copper-catalyzed couplings with iodo- and bromo-pyrimidines.[20] The reaction is believed to proceed through a Cu-CF3 intermediate which then undergoes reductive elimination with the halopyrimidine.
-
Sandmeyer-Type Trifluoromethylation: Aromatic amines can be converted to their corresponding trifluoromethylated analogs via a Sandmeyer-type reaction.[21][22] This involves the diazotization of an aminopyrimidine followed by a copper-mediated reaction with a CF3 source.[23][24][25] This method transforms a C-N bond into a C-CF3 bond, offering a unique strategic advantage.[21]
Comparative Data: Late-Stage Trifluoromethylation
| Method | Reagent Type | Substrate | Key Features | Typical Yield |
| Radical (Minisci) | Langlois Reagent + Oxidant[8] | Unactivated Pyrimidine | C-H functionalization, good for electron-deficient rings. | Moderate-Good |
| Electrophilic | Umemoto/Togni Reagent[15][17] | Activated/Directed Pyrimidine | Requires nucleophilic site or directing group, mild conditions. | Variable |
| Cu-Catalyzed | TMSCF3 + Cu(I)[20] | Halo-pyrimidine | Good for functionalizing pre-existing scaffolds, wide scope. | Good-Excellent |
| Sandmeyer-Type | tBuONO + TMSCF3/Cu[23] | Amino-pyrimidine | Unique C-N to C-CF3 transformation. | Good-Excellent |
Protocol 2: Copper-Catalyzed Trifluoromethylation of 2-Iodopyrimidine
This protocol is a representative example of a copper-catalyzed nucleophilic trifluoromethylation.
Materials:
-
2-Iodopyrimidine (1.0 eq)
-
Trifluoromethyltrimethylsilane (TMSCF3) (2.0 eq)
-
Copper(I) iodide (CuI) (1.5 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Anhydrous DMF
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an argon atmosphere, add 2-iodopyrimidine, CuI, and KF.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe, followed by TMSCF3.
-
Seal the tube and heat the reaction mixture to 80 °C for 12-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with aqueous ammonia solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of trifluoromethylated pyrimidines has evolved significantly, offering chemists a diverse toolbox of methodologies. The choice of strategy—building from CF3-synthons or performing late-stage functionalization—depends critically on the specific target, desired substitution pattern, and stage of the research program.
-
Building block approaches remain the most reliable for producing large quantities of specific isomers with unambiguous regiochemistry.
-
Late-stage radical C-H trifluoromethylation has emerged as a powerful tool for rapidly generating structural diversity from common pyrimidine cores, a boon for medicinal chemistry lead optimization.
-
Copper-catalyzed cross-coupling reactions provide a robust and versatile method for converting readily available halopyrimidines and aminopyrimidines into their trifluoromethylated counterparts, bridging the gap between building block and C-H functionalization strategies.
Future developments will likely focus on achieving greater regiocontrol in C-H functionalization reactions, developing more cost-effective and environmentally benign trifluoromethylating reagents, and exploring asymmetric methods for the synthesis of chiral trifluoromethylated pyrimidines. The continued innovation in this field is certain to accelerate the discovery of new medicines and materials built upon this critically important fluorinated scaffold.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Togni reagent II - Wikipedia [en.wikipedia.org]
- 17. Togni Reagent II - Enamine [enamine.net]
- 18. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 19. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 24. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 25. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is not merely to list procedures but to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific integrity.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound (CAS No. 933721-99-4) presents several key hazards that dictate our PPE strategy.[1]
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
These classifications are our primary directive for PPE selection, demanding protection against ingestion, dermal contact, eye contact, and inhalation of dust or aerosols.
The Core Ensemble: Your First Line of Defense
A foundational PPE ensemble is non-negotiable when handling this compound. This standard setup is designed to mitigate the risks of accidental exposure during routine laboratory operations.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved. A face shield is required when there is a significant risk of splashing.[3][4] | The compound is a serious eye irritant.[2] Side shields protect against peripheral splashes, while a face shield offers a broader barrier for the entire face during higher-risk procedures like transferring large quantities or working with heated solutions. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile) inspected before use.[5][6] | Prevents skin irritation and potential absorption.[1][2] Powder-free gloves are crucial to avoid aerosolizing the compound.[6] Glove integrity is paramount; therefore, a pre-use inspection is a critical self-validating step. |
| Body Protection | A standard laboratory coat (cotton/polyester blend) is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown or a Tyvek suit should be considered.[4] | Protects skin and personal clothing from contamination. The choice of a more protective garment depends on the scale of the operation and the potential for significant spills. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. However, if dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[7][8] | The compound may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary means of mitigating this risk. Respirators are a crucial secondary defense. |
Step-by-Step Protocol for Safe Handling
Adherence to a stringent, step-by-step protocol is the bedrock of laboratory safety. This workflow is designed to be a self-validating system, with each step logically flowing from the last to minimize risk.
3.1. Preparation and Pre-Handling Check
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble and Inspect PPE: Before handling the compound, don your full PPE ensemble as detailed in the table above. Meticulously inspect your gloves for any signs of degradation or punctures.[5]
-
Prepare for Spills: Ensure a spill kit equipped with appropriate absorbent materials is readily accessible.
3.2. Handling the Compound
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust. Use non-sparking tools.[1]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If heating is required, do so under controlled conditions within the fume hood.
-
Post-Handling Decontamination: After handling is complete, wipe down the work area with an appropriate decontaminating solution. Carefully remove PPE, starting with gloves, to avoid cross-contamination. Wash hands thoroughly with soap and water.[3]
Emergency Procedures: Spill and Exposure Management
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.
4.1. Accidental Release Measures
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate level of PPE, which may include respiratory protection depending on the scale of the spill.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust formation.[3] For a liquid spill, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area thoroughly once the bulk of the material has been removed.
Below is a workflow diagram for handling a chemical spill of this compound.
Caption: Workflow for a Chemical Spill.
4.2. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
All waste materials should be collected in a clearly labeled, sealed container.[1] Disposal should be carried out through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about cultivating a deep-seated understanding of the risks and the rationale behind each safety precaution. By embracing this proactive approach, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our most valuable asset: our researchers.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pppmag.com [pppmag.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
